molecular formula C22H40NO.Br<br>C22H40BrNO B194119 Domiphen Bromide CAS No. 538-71-6

Domiphen Bromide

Katalognummer: B194119
CAS-Nummer: 538-71-6
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: OJIYIVCMRYCWSE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Domiphen bromide is a quaternary ammonium compound (QAC) recognized for its broad-spectrum antimicrobial properties, making it a valuable agent in biochemical and pharmacological research. Its primary mechanism of action involves functioning as a cationic surfactant, where its positively charged nitrogen moiety interacts with and disrupts the negatively charged lipid bilayers of microbial cell membranes. This interaction increases membrane permeability, leading to the leakage of essential cellular contents and subsequent cell death; it may also denature proteins and impair membrane-bound enzyme function . This mechanism underpins its established use as a model compound in the study of antiseptics and disinfectants. Recent scientific investigations have revealed a significant and promising research application for this compound as a fast-acting antimalarial agent. Studies demonstrate that it effectively inhibits the in vitro growth of Plasmodium falciparum by targeting the methyl erythritol phosphate (MEP) pathway within the apicoplast organelle, a crucial biosynthetic pathway in the malaria parasite. This action results in a rapid reduction of essential isoprenoid precursors and a metabolic shift in the parasite, presenting this compound as a compelling model compound for developing novel antimalarial therapies, particularly in the face of growing artemisinin resistance . Furthermore, research into its effects on human ether-à-go-go-related gene (hERG) potassium channels highlights its utility in cardiac safety pharmacology, where it serves as a potent blocker for studying drug-induced cardiotoxicity and long QT syndrome . Its high solubility in water, DMSO, and ethanol also facilitates its easy incorporation into various in vitro assay systems .

Eigenschaften

IUPAC Name

dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYIVCMRYCWSE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033468
Record name Domiphen bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene
Record name DOMIPHEN BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.1X10-11 mm Hg @ 25 °C /Estimated/
Record name DOMIPHEN BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

538-71-6
Record name Domiphen bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Domiphen bromide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Domiphen bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Domiphen bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOMIPHEN BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4CY19YS7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOMIPHEN BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

112-113 °C
Record name DOMIPHEN BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Action of Domiphen Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domiphen bromide, a quaternary ammonium compound, is a potent antiseptic agent with a broad spectrum of antimicrobial activity against a wide range of bacteria and fungi. This technical guide provides a comprehensive overview of the core mechanisms underlying its antimicrobial action. The primary mode of action involves the catastrophic disruption of microbial cell membranes, leading to a cascade of events culminating in cell death. This is augmented by the denaturation of essential cellular proteins, further compromising microbial viability. This document details the molecular interactions, summarizes key quantitative efficacy data, provides detailed experimental protocols for mechanism-of-action studies, and presents visual representations of the key pathways and experimental workflows.

Core Mechanism of Antimicrobial Action

This compound's antimicrobial efficacy is primarily attributed to its cationic surfactant properties. The molecule possesses a positively charged quaternary nitrogen head group and a long hydrophobic alkyl chain. This amphipathic structure is central to its interaction with and disruption of microbial cells.[1]

Disruption of Microbial Cell Membranes

The initial and most critical step in this compound's antimicrobial action is its interaction with the microbial cell membrane.[1]

  • Electrostatic Interaction: The positively charged quaternary ammonium head group of this compound is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria.[1]

  • Hydrophobic Interaction and Membrane Integration: Following the initial electrostatic attraction, the hydrophobic alkyl tail penetrates and integrates into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids.[1]

  • Increased Membrane Permeability: The integration of this compound molecules into the cell membrane leads to a significant increase in its permeability. This disrupts the osmotic balance of the cell, causing the leakage of essential intracellular components, including ions (such as K+), nucleotides, and other small molecules. This leakage is a key factor leading to cell death.[1]

  • Impairment of Membrane-Bound Enzymes: The disruption of the lipid bilayer also adversely affects the function of integral membrane proteins, including enzymes crucial for cellular processes like energy production and nutrient transport.[1]

Denaturation of Proteins

In addition to membrane disruption, this compound can induce the denaturation of microbial proteins.[1] The surfactant properties of this compound can disrupt the tertiary and quaternary structures of proteins by interfering with the hydrophobic interactions and hydrogen bonds that maintain their native conformation. This loss of structure leads to the inactivation of critical enzymes and structural proteins, contributing to the overall antimicrobial effect.[1]

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified against a variety of microorganisms using standard susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 65382[2]
Staphylococcus aureusATCC259231[3]
Escherichia coli80992-4[2]
Escherichia coliATCC259228[3]
Candida albicansATCC 102314[2][4]
Acinetobacter baumanniiATCC 196062[4]
Pseudomonas aeruginosaDSM226448[3]
Bacillus cereusDSM311[3]
Aspergillus fumigatusWild-type (1161)8[5]
Aspergillus fumigatusAzole-resistant (Cox 10)8[5]
Aspergillus fumigatusAzole-resistant (Shjt 40)8[5]
Aspergillus fumigatusAzole-resistant (Shjt 42b)8[5]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Microorganisms

MicroorganismStrainMBC (µg/mL)Reference
Staphylococcus aureusATCC 65388[2]
Staphylococcus aureus-16[4]
Escherichia coli80994[2]
Escherichia coli-256[4]
Candida albicansATCC 102318[2]
Candida albicans-512[4]
Acinetobacter baumannii-8[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

3.1.1. Materials

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (e.g., in DMSO or sterile water)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

  • Sterile agar plates for MBC determination

3.1.2. Procedure for MIC Determination

  • Prepare a serial two-fold dilution of this compound in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 128 µg/mL to 0.125 µg/mL.

  • Prepare a microbial inoculum suspension in the growth medium, adjusted to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final microbial concentration of 5 x 10^5 CFU/mL. The this compound concentrations will now be half of the initial dilutions.

  • Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).

  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

3.1.3. Procedure for MBC Determination

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, sterile agar plate.

  • Incubate the agar plate under appropriate conditions.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Assessment of Microbial Membrane Permeability

3.2.1. N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the disruption of the outer membrane of Gram-negative bacteria.

3.2.1.1. Materials

  • Bacterial cells grown to mid-log phase

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (e.g., 500 µM in acetone)

  • This compound solution

  • Fluorometer or fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

  • Black-walled, clear-bottom 96-well plates

3.2.1.2. Procedure

  • Harvest bacterial cells by centrifugation and wash them twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.

  • Add 100 µL of the cell suspension to the wells of the microplate.

  • Add NPN to a final concentration of 10 µM to each well.

  • Measure the baseline fluorescence.

  • Add varying concentrations of this compound to the wells.

  • Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and, therefore, outer membrane permeabilization.

3.2.2. Propidium Iodide (PI) Influx Assay

This assay measures the integrity of the cytoplasmic membrane in both Gram-positive and Gram-negative microorganisms.

3.2.2.1. Materials

  • Microbial cells grown to mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide stock solution (e.g., 1 mg/mL in water)

  • This compound solution

  • Fluorometer, fluorescence microplate reader, or flow cytometer (Excitation: ~488 nm, Emission: ~617 nm)

  • Black-walled, clear-bottom 96-well plates

3.2.2.2. Procedure

  • Harvest microbial cells by centrifugation and wash them twice with PBS.

  • Resuspend the cells in PBS to a desired concentration (e.g., 10^7 cells/mL).

  • Add 100 µL of the cell suspension to the wells of the microplate or flow cytometry tubes.

  • Add PI to a final concentration of 2-5 µg/mL.

  • Add varying concentrations of this compound to the samples.

  • Incubate at room temperature in the dark for 15-30 minutes.

  • Measure the fluorescence intensity. An increase in red fluorescence indicates that PI has entered the cells through a compromised cytoplasmic membrane and intercalated with DNA.

Evaluation of Protein Denaturation

3.3.1. Intrinsic Tryptophan Fluorescence Assay

This method monitors changes in the local environment of tryptophan residues within proteins as an indicator of unfolding.

3.3.1.1. Materials

  • A purified protein solution (e.g., bovine serum albumin as a model) in a suitable buffer (e.g., PBS)

  • This compound solution

  • Fluorometer or fluorescence microplate reader

3.3.1.2. Procedure

  • Prepare a solution of the model protein at a known concentration.

  • Place the protein solution in a quartz cuvette or a suitable microplate.

  • Measure the baseline intrinsic tryptophan fluorescence spectrum by exciting at ~295 nm and scanning the emission from 300 nm to 400 nm. The emission maximum for a folded protein is typically around 330-340 nm.

  • Add increasing concentrations of this compound to the protein solution and incubate for a defined period.

  • After each addition, record the fluorescence emission spectrum.

  • Denaturation is indicated by a red shift (a shift to longer wavelengths) in the emission maximum, which signifies the exposure of tryptophan residues to the more polar aqueous environment upon protein unfolding.[6]

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key antimicrobial mechanisms of this compound and a typical experimental workflow.

Signaling Pathway of Membrane Disruption

Domiphen_Membrane_Disruption Domiphen This compound (Cationic Surfactant) Electrostatic Electrostatic Attraction Domiphen->Electrostatic Positive Charge Membrane Microbial Cell Membrane (Negatively Charged) Membrane->Electrostatic Negative Charge Hydrophobic Hydrophobic Tail Integration Electrostatic->Hydrophobic Permeability Increased Membrane Permeability Hydrophobic->Permeability Disrupts Lipid Bilayer Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Enzyme Impaired Membrane Enzyme Function Permeability->Enzyme Death Microbial Cell Death Leakage->Death Enzyme->Death

Caption: Mechanism of microbial cell membrane disruption by this compound.

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination SerialDilution Prepare Serial Dilutions of this compound Inoculation Inoculate with Microbial Suspension SerialDilution->Inoculation Incubation_MIC Incubate (e.g., 37°C, 24h) Inoculation->Incubation_MIC Observation_MIC Observe for Visible Growth (Determine MIC) Incubation_MIC->Observation_MIC Aliquoting Aliquot from Wells with No Growth Observation_MIC->Aliquoting Proceed if growth is inhibited Plating Plate onto Agar Medium Aliquoting->Plating Incubation_MBC Incubate Agar Plates Plating->Incubation_MBC Observation_MBC Observe for Colony Growth (Determine MBC) Incubation_MBC->Observation_MBC

Caption: Experimental workflow for determining MIC and MBC values.

Logical Relationship of Antimicrobial Effects

Antimicrobial_Effects Domiphen This compound MembraneDisruption Cell Membrane Disruption Domiphen->MembraneDisruption ProteinDenaturation Protein Denaturation Domiphen->ProteinDenaturation IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability EnzymeInactivation Membrane Enzyme Inactivation MembraneDisruption->EnzymeInactivation StructuralDamage Loss of Protein Function ProteinDenaturation->StructuralDamage CellularLeakage Leakage of Cellular Contents IncreasedPermeability->CellularLeakage MetabolicDisruption Disruption of Metabolism EnzymeInactivation->MetabolicDisruption StructuralDamage->MetabolicDisruption CellDeath Microbial Cell Death CellularLeakage->CellDeath MetabolicDisruption->CellDeath

Caption: Interconnected antimicrobial effects of this compound.

Conclusion

This compound exerts its potent antimicrobial effects through a multi-pronged attack on microbial cells, primarily by disrupting the integrity and function of the cell membrane and by denaturing essential proteins. This dual mechanism makes it an effective agent against a broad spectrum of bacteria and fungi. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the antimicrobial properties of this compound. The visualized pathways and workflows serve as a clear and concise reference for understanding its complex mode of action. Further research into potential resistance mechanisms and synergistic combinations with other antimicrobial agents will continue to be of high importance in the field.

References

Domiphen Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide, with the chemical name N,N-dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium bromide, is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties. As a cationic surfactant, it is utilized in a variety of pharmaceutical and cosmetic formulations, including lozenges, oral rinses, and topical antimicrobial preparations. Its efficacy stems from its ability to disrupt microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers and developers.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₂H₄₀BrNO[1]
Molecular Weight 414.5 g/mol [1]
Appearance Colorless or faintly yellow, crystalline flakes.[2][3][2][3]
Melting Point 112-113 °C[4]
Solubility Freely soluble in water and in ethanol (96%); soluble in acetone.[2][3][2][3]
pKa (Strongest Basic) -4.9 (Predicted)[5]
logP 2.17 (Predicted)[5]
Table 2: Chromatographic and Spectroscopic Properties of this compound
PropertyValueReference(s)
UV λmax (in Acetonitrile) 275 nm[2]
IR Spectrum The infrared absorption spectrum is concordant with the reference spectrum of this compound.[2][3]
¹H NMR Spectrum Predicted spectra are available.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and quality control of this compound in research and manufacturing settings.

Identification of this compound (as per British Pharmacopoeia 2025)

A. Infrared Absorption Spectrophotometry:

  • Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

  • Method: Prepare the sample and a reference standard of this compound. Record the infrared absorption spectra and compare them. The spectrum obtained from the sample should be concordant with the spectrum of the reference standard.[2][3]

B. Colorimetric Identification:

  • Objective: To produce a characteristic color reaction.

  • Method: Dissolve 10 mg of the substance in 10 mL of water. Add 0.1 mL of a 0.5% w/v solution of eosin and 100 mL of water.

  • Expected Result: An intense pink color is produced.[2][3]

C. Test for Bromides:

  • Objective: To confirm the presence of the bromide ion.

  • Method: The substance should yield the reactions characteristic of bromides as detailed in the appendices of the British Pharmacopoeia.[2][3]

Assay of this compound (as per British Pharmacopoeia 2025)
  • Objective: To determine the purity of this compound.

  • Method:

    • Dissolve 2 g of the substance in sufficient water to produce 100 mL.

    • Transfer 25 mL of this solution to a separating funnel.

    • Add 25 mL of chloroform, 10 mL of 0.1M sodium hydroxide, and 10 mL of a freshly prepared 5% w/v solution of potassium iodide.

    • Shake well, allow the layers to separate, and discard the chloroform layer.

    • Wash the aqueous layer with three successive 10 mL quantities of chloroform and discard the chloroform solutions.

    • Add 40 mL of hydrochloric acid, allow to cool, and titrate with 0.05M potassium iodate until the deep brown color is discharged.

    • Add 2 mL of chloroform and continue the titration, shaking vigorously, until the chloroform layer no longer changes color.

    • Perform a blank titration using a mixture of 10 mL of the freshly prepared potassium iodide solution, 20 mL of water, and 40 mL of hydrochloric acid.

  • Calculation: The difference between the titrations represents the amount of potassium iodate required. Each mL of 0.05M potassium iodate is equivalent to 41.45 mg of C₂₂H₄₀BrNO.[2]

Stability-Indicating HPLC Method for Forced Degradation Studies
  • Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3.

    • Mobile Phase: Acetonitrile and perchloric acid solution (70:30, v/v).

    • Detection Wavelength: 275 nm.

    • Column Temperature: 25 °C.

  • Forced Degradation Conditions:

    • Acidic: 1 N HCl.

    • Basic: 0.5 N NaOH.

    • Oxidative: 30% H₂O₂.

    • Thermal, Photolytic, and Neutral Hydrolysis: As per ICH guidelines.

  • Procedure: A stock solution of this compound (1000 µg/mL) is prepared and subjected to the various stress conditions. The resulting solutions are then analyzed by the validated HPLC method to separate the intact drug from any degradation products.[2][3][7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the disruption of microbial cell membranes. As a quaternary ammonium compound, the positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, such as phospholipids. This interaction leads to the integration of the molecule into the lipid bilayer, increasing its permeability. The subsequent leakage of essential intracellular components, such as ions and nucleotides, disrupts cellular homeostasis and leads to cell death.

DB This compound (Positively Charged) Interaction Electrostatic Interaction DB->Interaction attracts Membrane Microbial Cell Membrane (Negatively Charged Phospholipids) Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption leads to Leakage Leakage of Intracellular Components Disruption->Leakage causes Death Cell Death Leakage->Death results in

Caption: Mechanism of Action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study of this compound using HPLC, as described in the protocol above.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (1 N HCl) Prep->Acid Base Base Hydrolysis (0.5 N NaOH) Prep->Base Oxidative Oxidative Stress (30% H₂O₂) Prep->Oxidative Thermal Thermal Stress Prep->Thermal Photolytic Photolytic Stress Prep->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Analysis & Degradation Profile HPLC->Data

Caption: Forced Degradation Study Workflow.

References

Domiphen Bromide solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the solubility of domiphen bromide in a range of common solvents. The information is tailored for researchers, scientists, and professionals involved in drug development and formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Solubility Data

This compound exhibits a wide range of solubility depending on the solvent and temperature. The following table summarizes the quantitative solubility data available for this compound in various organic solvents and water.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Mole Fraction (x10^-2)
WaterNot SpecifiedFreely soluble (100 g/100 mL)[1][]83[3]-
Ethanol25--15.69[4]
MethanolNot SpecifiedSoluble[5]--
AcetoneNot SpecifiedSoluble[1][][6][7]--
ChloroformNot SpecifiedSoluble[1][][6][7]--
Dimethyl Sulfoxide (DMSO)25-83[3]4.51[4]
n-Propanol25--15.72[4]
n-Butanol25--15.67[4]
1-Pentanol25--16.42[4]
iso-Propanol25--10.45[4]
iso-Butanol25--14.54[4]
tert-Butanol25--8.66[4]
N,N-dimethylformamide (DMF)25--4.67[4]
N,N-dimethylacetamide (DMA)25--4.16[4]
N-methyl-2-pyrrolidone (NMP)25--5.31[4]
Acetonitrile25--0.99[4]
Ethyl AcetateNot SpecifiedSoluble[1][][6][7]--
BenzeneNot SpecifiedVery slightly soluble[1][][6][7]--

It is important to note that the solubility of this compound in water is significantly lower at colder temperatures[1][].

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents using the gravimetric method, as cited in recent studies[4][8].

Materials and Equipment:

  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Double-jacketed glass container

  • Water bath with temperature control

  • Magnetic stirrer and stirring bar

  • Analytical balance

  • Drying oven

  • Thermometer

Procedure:

  • Temperature Control: The double-jacketed glass container is connected to a water bath to maintain a constant and precise temperature throughout the experiment.

  • Solvent Addition: A known volume of the selected solvent is added to the glass container.

  • Excess Solute Addition: An excess amount of this compound is added to the solvent to ensure that a saturated solution is formed.

  • Equilibration: The mixture is continuously stirred using a magnetic stirrer for a sufficient period to allow the solution to reach equilibrium. The required time for equilibration should be determined empirically.

  • Phase Separation: Once equilibrium is reached, stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle at the bottom of the container.

  • Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe.

  • Weighing: The syringe containing the sample is weighed to determine the mass of the withdrawn solution.

  • Drying: The sampled solution is transferred to a pre-weighed container and dried in an oven at a suitable temperature to evaporate the solvent completely, leaving behind the dissolved this compound.

  • Final Weighing: The container with the dried this compound is weighed.

  • Calculation: The solubility is calculated based on the mass of the dissolved this compound and the mass of the solvent in the withdrawn sample.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_analysis Analysis prep1 Set Constant Temperature (Water Bath) prep2 Add Known Volume of Solvent prep1->prep2 prep3 Add Excess This compound prep2->prep3 equil1 Continuous Stirring prep3->equil1 equil2 Allow Undissolved Solid to Settle equil1->equil2 meas1 Withdraw Supernatant equil2->meas1 meas2 Weigh Sampled Solution meas1->meas2 meas3 Evaporate Solvent (Drying Oven) meas2->meas3 meas4 Weigh Dried Solute meas3->meas4 analysis1 Calculate Solubility meas4->analysis1

Caption: Gravimetric method workflow for solubility determination.

References

Domiphen Bromide: A Technical Guide to its Spectrum of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties. As a cationic surfactant, it is utilized in a variety of pharmaceutical and cosmetic formulations, including lozenges, oral rinses, and topical creams. Its broad-spectrum antimicrobial activity, coupled with anti-inflammatory properties, makes it a compound of significant interest in the ongoing search for effective agents against a wide range of pathogens. This technical guide provides an in-depth overview of the spectrum of activity of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary antimicrobial mechanism of this compound stems from its chemical structure as a quaternary ammonium salt. The molecule's positively charged nitrogen atom facilitates a multi-faceted attack on microbial cells.

  • Cell Membrane Disruption: The cationic head of this compound interacts with negatively charged components of the microbial cell membrane, such as phospholipids and integral proteins. This interaction leads to the integration of the molecule into the lipid bilayer, disrupting its fluidity and integrity.

  • Increased Permeability: The disruption of the membrane leads to an increase in its permeability, causing the leakage of essential intracellular components like ions, nucleotides, and metabolites. This leakage disrupts the cell's osmotic balance and vital cellular processes, ultimately leading to cell death.

  • Protein Denaturation: this compound can also denature critical microbial proteins, including enzymes and structural proteins. By causing these proteins to unfold and lose their functional conformation, it effectively collapses essential cellular functions.

This comprehensive mechanism allows this compound to exert both bactericidal and fungicidal effects.

cluster_Domiphen This compound Action cluster_Microbe Microbial Cell cluster_Effects Cellular Effects DB This compound (Cationic Surfactant) Membrane Cell Membrane (Negatively Charged) DB->Membrane Interaction Proteins Cellular Proteins (Enzymes, Structural) DB->Proteins Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Denaturation Protein Denaturation Proteins->Denaturation Contents Intracellular Contents Leakage Leakage of Contents Disruption->Leakage Death Cell Death Denaturation->Death Leakage->Death

Figure 1: Mechanism of action of this compound against microbial cells.

Spectrum of Activity

This compound exhibits a broad spectrum of activity against various classes of pathogens, including bacteria, fungi, viruses, and protozoa. Its efficacy is particularly pronounced against Gram-positive bacteria and various fungal species.

Antibacterial Activity

This compound is highly effective against Gram-positive bacteria and demonstrates activity against certain Gram-negative bacteria, often at slightly higher concentrations. Its efficacy is quantified using metrics such as the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

PathogenStrainMICMBCCitation
Gram-Positive Bacteria
Staphylococcus aureusATCC 65382 µg/mL8 µg/mL
Staphylococcus aureusATCC 259231 µg/mL (1 mg/L)-
Bacillus cereusDSM311 µg/mL (1 mg/L)-
Gram-Negative Bacteria
Escherichia coli80992-4 µg/mL4 µg/mL
Escherichia coliATCC 259228 µg/mL (8 mg/L)-
Pseudomonas aeruginosaATCC 278538 µg/mL (8 mg/L)-

Note: MIC and MBC values can vary based on the specific strain and testing conditions.

Antifungal Activity

The compound has demonstrated significant fungicidal properties, particularly against Candida and Aspergillus species. This includes activity against biofilms, which are notoriously difficult to eradicate.

PathogenStrainMICMBCCitation
Candida albicansATCC 102314 µg/mL8 µg/mL
Aspergillus fumigatusWild-type & Azole-resistant8 µg/mL-
Antiviral and Antiprotozoal Activity

Recent studies have explored the broader applications of this compound, revealing activity against certain

Methodological & Application

Application Note and Protocol: Domiphen Bromide In Vitro Antibacterial Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide is a quaternary ammonium compound widely utilized for its antiseptic and disinfectant properties.[1][2] As a cationic surfactant, its mechanism of action primarily involves the disruption of microbial cell membranes, leading to increased permeability, leakage of essential cellular contents, and ultimately cell death.[1][2] this compound exhibits a broad spectrum of antimicrobial activity, proving effective against a range of bacteria, particularly Gram-positive strains, and some fungi.[2][3][4] This application note provides a detailed protocol for determining the in vitro antibacterial efficacy of this compound through the standardized broth microdilution method for Minimum Inhibitory Concentration (MIC) and subsequent determination of Minimum Bactericidal Concentration (MBC).

Principle of the Method

The broth microdilution assay is a widely accepted method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5] This is followed by the MBC test, which determines the lowest concentration of the antimicrobial agent required to kill a particular bacterium. These values are crucial for assessing the potency of antibacterial compounds.

Data Presentation

The following table summarizes the antibacterial activity of this compound against various bacterial strains as reported in the literature.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus ATCC 25923Gram-positiveEffective (Specific value not cited)[4]
Bacillus cereus DSM 31Gram-positiveEffective (Specific value not cited)[4]
Escherichia coli ATCC 25922Gram-negativeLess Effective (Specific value not cited)[4]
Pseudomonas aeruginosa DSM 22644Gram-negativeLess Effective (Specific value not cited)[4]

Note: Specific MIC values were not available in the provided search results, but the relative effectiveness was noted.

Experimental Protocols

Materials and Equipment
  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Plate reader (optional)

  • Sterile petri dishes with appropriate agar medium (e.g., Tryptic Soy Agar - TSA)

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing 5 mL of sterile saline or PBS. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm. e. Dilute the adjusted bacterial suspension 1:100 in the appropriate broth medium to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in a separate 96-well plate or in tubes to create a range of concentrations.

3. Inoculation of Microtiter Plate: a. Add 100 µL of the appropriate sterile broth medium to all wells of a 96-well microtiter plate. b. Transfer 100 µL of the diluted this compound solutions to the corresponding wells of the first row and perform serial dilutions down the plate. c. Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. d. Include a positive control well (broth with bacteria, no this compound) and a negative control well (broth only).

4. Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). b. Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Sub-culturing from MIC Plate: a. Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). b. Spot-plate the aliquot onto a fresh agar plate (e.g., TSA).

2. Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.

3. Determination of MBC: a. After incubation, observe the agar plates for bacterial growth. b. The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony growth on the agar plate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep drug_prep Prepare this compound Serial Dilutions start->drug_prep plate_setup Inoculate 96-Well Plate bacterial_prep->plate_setup drug_prep->plate_setup incubation_mic Incubate at 37°C for 18-24h plate_setup->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubation_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubation_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for determining the MIC and MBC of this compound.

signaling_pathway domiphen This compound (Cationic Surfactant) membrane Bacterial Cell Membrane (Negatively Charged) domiphen->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Mechanism of antibacterial action of this compound.

References

Preparation of Domiphen Bromide Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide is a quaternary ammonium compound with established antiseptic and disinfectant properties. It functions as a cationic surfactant and is utilized in various research and pharmaceutical applications for its antimicrobial activity. Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound presents as a white to off-white crystalline solid. It is hygroscopic and should be stored in a dry environment.[1] The molecular weight of this compound is 414.46 g/mol .[1]

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. This data is essential for selecting the appropriate solvent for your specific experimental needs.

SolventSolubilityMolar Concentration (approx.)Notes
WaterFreely soluble, 100 mg/mL[2][3]~241 mMSolubility may be lower at colder temperatures.[4]
Dimethyl Sulfoxide (DMSO)~100 mg/mL[2][3]~241 mMUltrasonication may be required to achieve dissolution.[3]
EthanolVery soluble-
MethanolSoluble[5]-
ChloroformVery soluble-
AcetoneSoluble[6]-
Ethyl AcetateSoluble[6]-
Phosphate-Buffered Saline (PBS)25 mg/mL[2]~60 mMUltrasonication may be required.[2]

Note: The actual solubility may vary slightly between different batches of the compound.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water, DMSO, PBS)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

  • Sterile serological pipettes or micropipettes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is required.

  • Calculate the required mass: For 10 mL of a 100 mM solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 414.46 g/mol = 0.41446 g

  • Weighing: Carefully weigh 414.5 mg of this compound powder using an analytical balance and transfer it to a 15 mL sterile conical tube.

  • Dissolution: Add 8 mL of sterile distilled water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or sonication can be used to aid the process.

  • Volume Adjustment: Once fully dissolved, add sterile distilled water to bring the final volume to 10 mL.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

This protocol is ideal for experiments requiring a high concentration stock that can be further diluted in aqueous media.

  • Calculate the required mass: As in Protocol 1, 414.5 mg of this compound is needed for 10 mL of a 100 mM solution.

  • Weighing: Accurately weigh 414.5 mg of this compound powder and transfer it to a 15 mL sterile conical tube.

  • Dissolution: Add 8 mL of high-purity DMSO to the tube.

  • Mixing: Securely cap the tube and vortex. Use of a sonicator is recommended to ensure complete dissolution, as high concentrations in DMSO may require it.[3]

  • Volume Adjustment: After complete dissolution, add DMSO to reach a final volume of 10 mL.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots.

Solution Stability and Storage

This compound is stable under recommended storage conditions.[1] It is stable under acidic and thermal stress but may degrade under basic conditions.[8][9] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[7] When stored at -80°C, the solution can be stable for up to 6 months. At -20°C, it is recommended to be used within 1 month.[10] It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[10] The solid powder form of this compound is hygroscopic and should be stored in a tightly sealed container in a dry and cool place.[1]

Safety and Handling Precautions

This compound requires careful handling to avoid potential health hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat when handling this compound.[1][11]

  • Inhalation: Avoid breathing dust.[1] Ensure adequate ventilation or work in a fume hood.[1]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[11]

  • Ingestion: Do not ingest. If swallowed, rinse your mouth with water and seek medical attention.[12]

  • Disposal: Dispose of waste materials according to local, state, and federal regulations.[1]

Workflow Diagram

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Domiphen_Bromide_Stock_Preparation cluster_prep Preparation Steps cluster_storage Storage cluster_safety Safety Precautions A Calculate Required Mass (Molarity x Volume x MW) B Weigh this compound Powder A->B C Add Solvent B->C D Mix Thoroughly (Vortex/Sonicate) C->D E Adjust to Final Volume D->E F Filter Sterilize (Optional) E->F G Aliquot into smaller volumes F->G H Store at -20°C or -80°C G->H S1 Wear PPE S2 Use in a well-ventilated area S3 Avoid contact with skin and eyes

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Domiphen Bromide in Biofilm Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Domiphen bromide (DB) is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1][2] This broad-spectrum antimicrobial activity extends to bacteria and fungi, making it a compound of interest for combating biofilm-associated infections, which are notoriously resistant to conventional antibiotics.[4][5]

These application notes provide a comprehensive overview of the use of this compound in biofilm inhibition research, including effective concentrations, detailed experimental protocols, and its mechanism of action.

Data Presentation: Efficacy of this compound in Biofilm Inhibition

The following tables summarize the effective concentrations of this compound, both alone and in combination with other antimicrobial agents, against various microbial biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus28[4]
Escherichia coli2-44[4]
Candida albicans48[4]
Acinetobacter baumannii28[6]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound

MicroorganismMBEC₅₀ (µg/mL)Reference
Staphylococcus aureus4[4][7]
Escherichia coli4[4][7]
Candida albicans4[4][7]
Acinetobacter baumannii2[8]

Table 3: Synergistic Anti-biofilm Activity of this compound in Combination Therapies

CombinationMicroorganismConcentrationsBiofilm ReductionReference
This compound + AllicinS. aureus, E. coli, C. albicans1 µg/mL DB + 64 µg/mL Allicin>50% dispersion of biofilm mass[4][9][10]
This compound + MiconazoleCandida albicans12.5 µM DB + 150 µM MiconazoleSignificant killing of biofilm cells[11]
This compound + MiconazoleCandida auris37.5 µM DB + 150 µM MiconazoleSignificant killing of biofilm cells[11]
This compound + Silver Nanoparticles (AgNPs)A. baumannii, S. aureus, E. coli, C. albicansSynergistic (FIC ≤ 0.5)Enhanced biofilm eradication[6][8]

Experimental Protocols

Detailed methodologies for key experiments in biofilm inhibition studies using this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Microbial culture (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate. The concentration range should be selected based on expected efficacy (e.g., 0.25 - 128 µg/mL).

  • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism in broth without DB) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

  • (Optional) Read the absorbance at 600 nm using a microplate reader to quantify growth.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining Method)

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Microbial culture

  • Appropriate growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Add 100 µL of microbial suspension (10⁶ CFU/mL) and 100 µL of this compound at various concentrations to the wells of a 96-well plate.[4]

  • Include a control group with 100 µL of microbial suspension and 100 µL of medium.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[4]

  • Carefully discard the culture medium from each well and gently wash the wells three times with sterile PBS to remove planktonic cells.

  • Air-dry the plate.

  • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 30 minutes.[12]

  • Remove the Crystal Violet solution and wash the wells again with PBS.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stained biofilm.

  • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 3: Cytotoxicity Assay

This protocol assesses the toxicity of this compound to mammalian cells, which is crucial for drug development.

Materials:

  • Mammalian cell line (e.g., HeLa, fibroblasts)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) or similar viability assay reagent

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the 96-well plate with mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Remove the medium and add fresh medium containing various concentrations of this compound.

  • Include a vehicle control (medium with the same solvent concentration used for DB).

  • Incubate the plate for another 24-48 hours in a CO₂ incubator.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[13]

  • Measure the absorbance at 450 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage relative to the vehicle control.

Mechanism of Action and Experimental Workflow Diagrams

The primary anti-biofilm mechanism of this compound is the disruption of the microbial cell membrane. As a quaternary ammonium compound, its positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to a loss of integrity and cell death.[1][2] It can also interfere with essential enzyme activities and metabolic processes within the microorganism.[1]

cluster_workflow Experimental Workflow for Biofilm Inhibition Assay prep Prepare Microbial Culture & DB Dilutions inoculate Inoculate 96-well Plate prep->inoculate incubate Incubate (24h, 37°C) for Biofilm Formation inoculate->incubate wash1 Wash with PBS (Remove Planktonic Cells) incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with PBS (Remove Excess Stain) stain->wash2 solubilize Solubilize Stain (e.g., Acetic Acid) wash2->solubilize read Measure Absorbance (590 nm) solubilize->read analyze Analyze Data & Determine Inhibition read->analyze

Caption: Workflow for quantifying biofilm inhibition using the Crystal Violet method.

cluster_mechanism Mechanism of this compound Action db This compound (Positively Charged) membrane Microbial Cell Membrane (Negatively Charged) db->membrane Electrostatic Interaction disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Cellular Contents permeability->leakage death Cell Death & Biofilm Inhibition leakage->death

Caption: this compound's mechanism of action against microbial cells.

References

Application Notes and Protocols for the Use of Domiphen Bromide as a Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiphen bromide is a quaternary ammonium compound recognized for its broad-spectrum antimicrobial properties.[1][2] It functions as a cationic surfactant, making it an effective preservative in a variety of formulations, including pharmaceuticals, cosmetics, and oral care products.[1][3][4][5] This document provides detailed application notes, quantitative efficacy data, and experimental protocols for utilizing this compound as a preservative.

Chemical and Physical Properties

PropertyValue
Chemical NameN,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium bromide
SynonymsPhenododecinium bromide
CAS Number538-71-6
Molecular FormulaC22H40BrNO
Molecular Weight414.5 g/mol [5]
AppearanceWhite or faintly yellow crystalline powder
SolubilitySoluble in water and alcohol

Mechanism of Action

This compound's antimicrobial activity stems from its ability to disrupt microbial cell membranes. As a cationic surfactant, the positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, such as phospholipids. This interaction leads to the disorganization of the cell membrane, increasing its permeability and causing the leakage of essential intracellular components, which ultimately results in cell death.[1]

cluster_0 This compound Action Domiphen_Bromide This compound (Cationic Surfactant) Microbial_Cell_Membrane Microbial Cell Membrane (Negatively Charged) Domiphen_Bromide->Microbial_Cell_Membrane Interaction Membrane_Disruption Membrane Disruption Microbial_Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Antimicrobial Mechanism of this compound

Antimicrobial Efficacy

This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][6] Its effectiveness can be quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Data
MicroorganismStrainMIC (µg/mL)
Bacteria (Gram-positive)
Staphylococcus aureusATCC 65382 - 4[3][7]
Bacillus cereusDSM 311
Bacteria (Gram-negative)
Escherichia coli8099 / ATCC 259222 - 8[3][7]
Pseudomonas aeruginosaDSM 226448
Acinetobacter baumanniiATCC 196062[7]
Fungi
Candida albicansATCC 102314[3][7]
Aspergillus fumigatus11618[8]

Note: MIC values can vary depending on the specific strain and testing conditions.

Recommended Use Concentrations

The recommended concentration of this compound as a preservative in formulations typically ranges from 0.005% to 0.2% w/v. In some oral liquid suspensions, the range may extend from 0.01% to 0.5% w/v.[9][10] The optimal concentration depends on the specific formulation, its susceptibility to microbial contamination, and the desired level of preservation. It is crucial to perform preservative efficacy testing to validate the effectiveness of the chosen concentration in the final product.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1024 µg/mL.

  • Preparation of Inoculum: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[11]

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[11]

Protocol 2: Antimicrobial Effectiveness Test (AET) based on USP <51>

This protocol provides a general procedure for evaluating the preservative efficacy of a formulation containing this compound, based on the principles of the USP <51> challenge test.[3][12]

Materials:

  • Test product containing this compound

  • Challenge microorganisms (as per USP <51>):

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Appropriate culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile saline or peptone water

  • Neutralizing broth (validated for the specific product)

  • Sterile containers

  • Incubator

Procedure:

cluster_1 Antimicrobial Effectiveness Test (AET) Workflow Start Start Prepare_Inoculum Prepare Inoculum of Challenge Microorganisms (~1x10^8 CFU/mL) Start->Prepare_Inoculum Inoculate_Product Inoculate Product with Each Microorganism Separately (Final Conc. 10^5-10^6 CFU/mL) Prepare_Inoculum->Inoculate_Product Incubate Incubate at 20-25°C Inoculate_Product->Incubate Sample_and_Plate Sample at Intervals (e.g., Day 0, 7, 14, 28) Incubate->Sample_and_Plate Count_CFU Count Viable Microorganisms (CFU) Sample_and_Plate->Count_CFU Compare_Results Compare with USP <51> Acceptance Criteria Count_CFU->Compare_Results Pass Pass Compare_Results->Pass Meets Criteria Fail Fail Compare_Results->Fail Does Not Meet Criteria End End Pass->End Fail->End

Workflow for Antimicrobial Effectiveness Testing
  • Neutralization Validation: Before starting the AET, it is crucial to validate a method to neutralize the antimicrobial activity of this compound in the test product. This ensures that the recovery of microorganisms is not inhibited by the preservative during plating and counting. This can be achieved by using specific chemical neutralizers, dilution, or membrane filtration.[1][2][13][14][15]

  • Preparation of Inoculum: Prepare standardized suspensions of each challenge microorganism to a concentration of approximately 1 x 10^8 CFU/mL.[9][16][17][18]

  • Inoculation of Product: Inoculate separate containers of the test product with each of the five challenge microorganisms. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.[12][17]

  • Incubation: Incubate the inoculated product containers at 20-25°C for 28 days.[9][16]

  • Sampling and Enumeration: At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container.[19] Perform serial dilutions in a validated neutralizing broth and plate on the appropriate agar medium.

  • Counting: Incubate the plates and count the number of colony-forming units (CFU).

  • Evaluation: Compare the log reduction in microbial counts at each time point to the acceptance criteria outlined in USP <51> for the specific product category.

Safety Considerations

This compound is generally considered safe for use in cosmetic and pharmaceutical products at recommended concentrations.[1] However, it may cause skin irritation in some individuals.[1] As with all active ingredients, it is essential to handle this compound in accordance with good laboratory practices and to conduct appropriate safety assessments for the final formulation.

Conclusion

This compound is a versatile and effective preservative for a wide range of formulations. Its broad-spectrum antimicrobial activity, coupled with a well-understood mechanism of action, makes it a valuable tool for protecting products from microbial contamination. By following the provided protocols and considering the quantitative efficacy data, researchers and formulators can confidently incorporate this compound to ensure the microbiological safety and stability of their products.

References

Domiphen Bromide: Applications in Oral Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Domiphen bromide, a quaternary ammonium compound, is a well-established antiseptic and disinfectant with broad-spectrum antimicrobial activity.[1][2] Its primary application in oral health is for the prevention and treatment of infections such as gingivitis and periodontitis.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in oral microbiology research, with a focus on its efficacy against key oral pathogens and its impact on biofilm formation.

Mechanism of Action: this compound exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. As a cationic surfactant, its positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents, ultimately resulting in cell death.[1][2] This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1]

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial and anti-biofilm activity of this compound against various microorganisms, including some relevant to the oral cavity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 65382[3]
Escherichia coli80992-4[3]
Candida albicansATCC 102314[3]
Streptococcus mutansN/AData not available
Porphyromonas gingivalisN/AData not available
Fusobacterium nucleatumN/AData not available
Aggregatibacter actinomycetemcomitansN/AData not available

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMBC (µg/mL)Reference
Staphylococcus aureusATCC 65388
Escherichia coli80994
Candida albicansATCC 102318
Streptococcus mutansN/AData not available
Porphyromonas gingivalisN/AData not available
Fusobacterium nucleatumN/AData not available
Aggregatibacter actinomycetemcomitansN/AData not available

Table 3: Anti-Biofilm Activity of this compound

Microorganism(s)Biofilm Reduction (%)Concentration (µg/mL)Additional NotesReference
S. aureus, E. coli, C. albicans>50%1 (in combination with 64 µg/mL allicin)Synergistic effect observed.[3]
Candida albicans1000-fold reduction in viable cellsNot specified (in combination with miconazole)Synergistic and fungicidal effect.[4][5]
Streptococcus mutansData not availableN/A
Mixed-species oral biofilmData not availableN/A

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound stock solution

  • Appropriate broth medium (e.g., Brain Heart Infusion for streptococci, Tryptic Soy Broth for others)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours; anaerobic conditions for obligate anaerobes).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • Agar plates with appropriate growth medium

  • Sterile spreaders or loops

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate.

  • Incubate the plates under conditions suitable for the test microorganism.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Crystal Violet Biofilm Assay

This protocol is used to quantify biofilm formation and its inhibition.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial/fungal inoculum

  • Appropriate growth medium (with sucrose for S. mutans biofilm formation)

  • This compound

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Add 100 µL of the bacterial/fungal suspension (adjusted to 10^7 - 10^8 CFU/mL) and 100 µL of growth medium containing various concentrations of this compound to the wells of a 96-well plate. Include a positive control (cells and medium without this compound) and a negative control (medium only).

  • Incubate the plate for 24-48 hours under appropriate conditions to allow for biofilm formation.

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Fix the biofilms by air-drying or with methanol.

  • Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells three times with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the positive control indicates biofilm inhibition.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_0 This compound Action DB This compound (Cationic Head) Membrane Bacterial Cell Membrane (Anionic Surface) DB->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of this compound's antimicrobial action.

G cluster_workflow Experimental Workflow: Antimicrobial & Anti-Biofilm Assays start Start prep_culture Prepare Microbial Culture start->prep_culture mic_assay MIC Assay (Broth Microdilution) prep_culture->mic_assay biofilm_assay Biofilm Formation Assay (Crystal Violet) prep_culture->biofilm_assay mbc_assay MBC Assay (Plating from MIC) mic_assay->mbc_assay data_analysis Data Analysis mic_assay->data_analysis mbc_assay->data_analysis biofilm_assay->data_analysis end End data_analysis->end

Caption: General workflow for antimicrobial and anti-biofilm testing.

References

Application Notes: Domiphen Bromide as a Synergist with Other Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Domiphen bromide (DB) is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of essential cellular contents, and protein denaturation.[1][2] As antimicrobial resistance continues to pose a significant global health threat, researchers are exploring strategies to enhance the efficacy of existing drugs. This compound has emerged as a promising synergistic agent, or potentiator, capable of restoring and increasing the activity of conventional antimicrobials against resistant pathogens, including bacteria and fungi.[3][4] These application notes provide a summary of the synergistic activities of this compound, its mechanism of action, and detailed protocols for evaluating its potential in combination therapies.

Mechanism of Synergistic Action

The synergistic effect of this compound is primarily attributed to its ability to compromise the integrity of microbial cell membranes. As a cationic surfactant, its positively charged nitrogen atom interacts with negatively charged components of the cell membrane, such as phospholipids.[1] This interaction disrupts the lipid bilayer, leading to several downstream effects that potentiate the action of other antimicrobials:

  • Increased Membrane Permeability : Disruption of the membrane increases its permeability, facilitating the entry of other antimicrobial agents into the cell.[1][4] This allows the partner drug to reach its intracellular target at a higher concentration than it would alone.

  • Membrane Potential Dissipation : this compound can dissipate the bacterial membrane potential, which can further weaken the cell and enhance the uptake or activity of certain antibiotics.[5][6]

  • Inhibition of Efflux Pumps : While not its primary mechanism, altering membrane integrity and potential can interfere with the function of efflux pumps, which are a major cause of drug resistance.[7][8] By hindering the cell's ability to expel a partner drug, DB can increase its intracellular concentration and efficacy.

  • Induction of Oxidative Stress : In combination with certain antifungals like miconazole, this compound has been shown to induce a significant accumulation of reactive oxygen species (ROS) within fungal cells, leading to enhanced cell killing.[9][10][11]

  • Competitive Inhibition : In some cases, DB has been found to competitively inhibit enzymes responsible for resistance, such as the MCR-1 phosphoethanolamine transferase that confers colistin resistance.[5][6]

DB This compound (Cationic) Membrane Microbial Cell Membrane (Negatively Charged) DB->Membrane Disrupts ROS Increased Reactive Oxygen Species (ROS) DB->ROS Induces Permeability Increased Membrane Permeability Membrane->Permeability DrugInflux Enhanced Drug Influx Permeability->DrugInflux PartnerDrug Partner Antimicrobial PartnerDrug->DrugInflux PartnerDrug->ROS Induces CellDeath Synergistic Cell Death DrugInflux->CellDeath ROS->CellDeath

Caption: Mechanism of this compound's synergistic action.

Quantitative Data on Synergistic Activities

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with various antimicrobial agents against different pathogens. Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 or a Fractional Bactericidal Concentration (FBC) Index of ≤ 0.5.[12][13]

Table 1: Synergistic Activity against Fungal Pathogens

Partner AntimicrobialFungal SpeciesKey FindingsFICI / FBC IndexReference(s)
MiconazoleCandida albicans (biofilms)1,000-fold reduction in viable biofilm cells.Synergistic (FICI confirmed)[3]
MiconazoleC. glabrata, C. auris (biofilms)Significant killing of azole-resistant biofilm cells.Synergistic[3][14]
ItraconazoleAspergillus fumigatusCombination significantly reduced fungal biomass.Synergistic[15]
AllicinCandida albicansEffective against biofilm formation.FBC = 0.25[12][16]

Table 2: Synergistic Activity against Bacterial Pathogens

Partner AntimicrobialBacterial SpeciesKey FindingsFICI / FBC IndexReference(s)
ColistinColistin-Resistant GNB*Restored colistin sensitivity; significant antibiofilm activity.Synergistic[4][17]
AllicinStaphylococcus aureusEffective against biofilm formation.FBC = 0.38[12][16]
AllicinEscherichia coliEffective against biofilm formation.FBC = 0.25[12][16]

*GNB: Gram-Negative Bacteria

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of this compound combined with another antimicrobial agent by calculating the Fractional Inhibitory Concentration Index (FICI).[18][19]

start Start prep_mic Determine MIC of Each Drug Individually start->prep_mic prep_dilutions Prepare Serial Dilutions of Drug A (DB) & Drug B prep_mic->prep_dilutions setup_plate Dispense Drugs into 96-Well Plate in Checkerboard Format prep_dilutions->setup_plate add_inoculum Add Standardized Bacterial/Fungal Inoculum setup_plate->add_inoculum incubate Incubate Plate (e.g., 24-48h at 35-37°C) add_inoculum->incubate read_results Read MICs of Drugs in Combination incubate->read_results calc_fici Calculate FICI: (A/MICA) + (B/MICB) read_results->calc_fici interpret Interpret Results: ≤0.5 Synergy >4.0 Antagonism calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Materials:

  • This compound (DB) and partner antimicrobial agent

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Microbial culture in log-phase growth

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD readings)

Procedure:

  • Prepare Drug Stock Solutions : Prepare stock solutions of DB and the partner antimicrobial (Drug B) at a concentration at least 10x the highest concentration to be tested.

  • Drug Dilutions :

    • Along the x-axis of the 96-well plate, prepare two-fold serial dilutions of Drug B in broth.

    • Along the y-axis, prepare two-fold serial dilutions of DB in broth.

    • The final plate should contain wells with each drug alone (in row H and column 12, for example) and all possible combinations.[13]

  • Inoculum Preparation : Dilute a log-phase microbial culture in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[20]

  • Inoculation : Add the prepared inoculum to all wells of the microtiter plate.

  • Incubation : Cover the plate and incubate at the optimal temperature (e.g., 35-37°C) for 18-24 hours.[19]

  • Reading Results : Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration showing no visible growth.

Data Analysis:

  • Calculate the FICI for each combination that inhibits growth using the formula:

    • FICI = FIC of DB + FIC of Drug B = (MIC of DB in combination / MIC of DB alone) + (MIC of Drug B in combination / MIC of Drug B alone) [13][21]

  • The ΣFIC value is interpreted as follows:[13]

    • Synergy : ΣFIC ≤ 0.5

    • Additive/Indifference : 0.5 < ΣFIC ≤ 4.0

    • Antagonism : ΣFIC > 4.0

Protocol 2: Time-Kill Curve Assay

This protocol assesses the bactericidal or fungicidal activity of a drug combination over time, providing more dynamic information than the static checkerboard assay.[22][23]

start Start prep_culture Grow Culture to Log Phase (~10^8 CFU/mL) start->prep_culture dilute_culture Dilute Culture to ~5x10^5 CFU/mL in Flasks prep_culture->dilute_culture add_drugs Add Drugs: 1. Control (No Drug) 2. DB Alone 3. Drug B Alone 4. DB + Drug B dilute_culture->add_drugs incubate_sample Incubate and Collect Samples at Time Points (0, 2, 4, 8, 24h) add_drugs->incubate_sample plate_samples Perform Serial Dilutions and Plate Samples incubate_sample->plate_samples count_colonies Incubate Plates and Count CFU/mL plate_samples->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the time-kill curve assay.

Materials:

  • All materials from Protocol 1, plus:

  • Sterile culture flasks or tubes

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation : Grow a microbial culture to early- or mid-logarithmic phase. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Test Setup : Prepare separate flasks for each condition:

    • Growth Control (no drug)

    • DB alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Partner Drug B alone (at a sub-MIC concentration)

    • DB + Drug B combination

  • Incubation and Sampling : Incubate all flasks under appropriate conditions (e.g., 37°C with shaking). At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[23]

  • Viable Cell Counting : Perform serial dilutions of each aliquot and plate onto agar plates. Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[23]

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[23][24]

Protocol 3: Biofilm Eradication Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound and a partner antimicrobial to eradicate pre-formed biofilms.

start Start grow_biofilm Grow Biofilm in 96-Well Plate (24-48h) start->grow_biofilm wash_planktonic Wash Plate with PBS to Remove Planktonic Cells grow_biofilm->wash_planktonic add_treatment Add Fresh Medium with Drug Combinations wash_planktonic->add_treatment incubate_treatment Incubate for 24h add_treatment->incubate_treatment wash_again Wash Plate with PBS incubate_treatment->wash_again stain_cv Stain with 0.1% Crystal Violet wash_again->stain_cv wash_excess Wash Excess Stain stain_cv->wash_excess solubilize Solubilize Stain (e.g., with Ethanol/Acetone) wash_excess->solubilize read_absorbance Read Absorbance (e.g., at OD570nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the crystal violet biofilm assay.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test antimicrobials (DB and partner)

  • Microbial culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol to solubilize the stain

  • Microplate reader

Procedure:

  • Biofilm Formation : Add a standardized microbial suspension to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.

  • Wash : Gently discard the medium and wash the wells twice with sterile PBS to remove non-adherent (planktonic) cells.

  • Treatment : Add fresh medium containing the antimicrobial agents (alone and in combination) to the wells. Include a no-drug control.

  • Incubation : Incubate the plate for another 24 hours.

  • Staining :

    • Discard the medium and wash the wells again with PBS.

    • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the plate thoroughly with water until the wash water is clear.

  • Quantification :

    • Dry the plate completely.

    • Add a solvent (e.g., 95% ethanol) to each well to solubilize the stain bound to the biofilm.

    • Measure the absorbance at a wavelength appropriate for crystal violet (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Compare the absorbance values of the treated wells to the untreated control wells. A lower absorbance indicates biofilm reduction. Calculate the percentage of biofilm eradication for each treatment.

This compound demonstrates significant potential as a synergistic agent to combat antimicrobial resistance. Its ability to disrupt microbial membranes makes it an effective partner for various antibiotics and antifungals, restoring their activity against resistant strains and biofilms.[4][14] The data suggests that DB-based combination therapies could be a promising strategy, particularly for treating infections caused by multidrug-resistant Gram-negative bacteria and fungal biofilms.[3][4] Future research should focus on in vivo efficacy and toxicity studies of these combinations to translate these promising in vitro findings into clinical applications. Further investigation into the precise molecular interactions between this compound, partner drugs, and microbial targets will also be crucial for optimizing combination therapies.

References

Application Notes and Protocols: Domiphen Bromide in Antiplasmodial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the assessment of the antiplasmodial activity of Domiphen Bromide. The information is intended for researchers and scientists in the field of malaria drug discovery and development.

Application Notes

This compound, a quaternary ammonium compound, has been identified as a potent and fast-acting antiplasmodial agent.[1][2] It exhibits inhibitory activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of human malaria parasite.

Mechanism of Action: The primary mechanism of antiplasmodial action for this compound is the inhibition of the methylerythritol phosphate (MEP) pathway, which is essential for the synthesis of isoprenoids in the parasite's apicoplast.[1][2] Isoprenoids are crucial for various cellular processes, and their disruption leads to parasite death. Metabolomic analyses have shown that treatment with this compound leads to a rapid decrease in MEP pathway intermediates and a subsequent impact on the Krebs cycle, suggesting a swift metabolic collapse in the parasite.[1][2] This targeted action on a pathway absent in humans makes it a potentially selective antimalarial agent.

Antiplasmodial Activity: In vitro studies have demonstrated that this compound is active against P. falciparum cultures, with a half-maximal inhibitory concentration (IC50) of approximately 1 µM.[1][3] Its rapid killing effect is observed at the early trophozoite stage of the parasite's lifecycle.[1][2]

Cytotoxicity and Selectivity: While this compound shows promising antiplasmodial activity, its nature as a cationic surfactant raises considerations for cytotoxicity.[4][5][6] Cytotoxicity assays are crucial to determine its therapeutic window. Studies on various cell lines have been conducted to assess its safety profile. For instance, in HT-22 and HK-2 cells, high concentrations of domiphen showed some cytotoxicity.[7] The selectivity index (SI), the ratio of the cytotoxic concentration to the antiplasmodial IC50, is a critical parameter in evaluating its potential as a drug candidate.

Potential for Combination Therapy: The unique and rapid mechanism of action of this compound makes it a candidate for inclusion in combination therapies, a key strategy to combat the emergence of drug-resistant malaria parasites.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's antiplasmodial activity and cytotoxicity.

ParameterValueCell Line / Parasite StrainReference
Antiplasmodial Activity
IC50~ 1 µMPlasmodium falciparum[1][3]
Cytotoxicity
IC50 (hERG channels)9 nM-[8]
LC50 (Zebrafish)≥ 10 µg/mLZebrafish larvae[7]

Signaling Pathway: Inhibition of the MEP Pathway

The diagram below illustrates the proposed mechanism of action of this compound, targeting the MEP pathway within the parasite's apicoplast.

MEP_Pathway_Inhibition Proposed Mechanism of this compound on the MEP Pathway cluster_parasite Plasmodium falciparum cluster_apicoplast Apicoplast cluster_cytosol Cytosol Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P DOXP DOXP Pyruvate_G3P->DOXP DXS MEP MEP DOXP->MEP DXR ME_cPP ME-cPP MEP->ME_cPP CMS, MCS, HDS Parasite_Death Parasite Death HMBPP HMBPP ME_cPP->HMBPP HDR IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspG Isoprenoid_synthesis Isoprenoid Biosynthesis IPP_DMAPP->Isoprenoid_synthesis Cellular_Functions Essential Cellular Functions Isoprenoid_synthesis->Cellular_Functions Cellular_Functions->Parasite_Death Domiphen_Bromide This compound Domiphen_Bromide->MEP Inhibition

Caption: Inhibition of the MEP pathway by this compound.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a common and reliable method for determining the in vitro antiplasmodial activity of compounds like this compound against P. falciparum.[9][10][11][12]

1. Materials and Reagents:

  • Plasmodium falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and AlbuMAX II or human serum)

  • This compound stock solution (e.g., 10 mM in DMSO or water)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • 96-well black, clear-bottom microplates

  • Positive control drug (e.g., Chloroquine, Artemisinin)

  • Negative control (vehicle, e.g., DMSO)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

2. Experimental Workflow:

Antiplasmodial_Assay_Workflow SYBR Green I-based Antiplasmodial Assay Workflow start Start prep_parasite Prepare Synchronized P. falciparum Culture (Ring Stage, 1% Parasitemia, 2% Hematocrit) start->prep_parasite add_parasite Add Parasite Culture to Drug Plate prep_parasite->add_parasite prep_plate Prepare Drug Dilution Plate (Serial dilutions of this compound) prep_plate->add_parasite incubate Incubate for 72 hours (37°C, mixed gas) add_parasite->incubate freeze_thaw Freeze-Thaw Plates (to lyse erythrocytes) incubate->freeze_thaw add_sybr Add SYBR Green I Lysis Buffer freeze_thaw->add_sybr incubate_dark Incubate in the Dark (1 hour, room temperature) add_sybr->incubate_dark read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze_data Data Analysis (Calculate IC50 values) read_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Domiphen Bromide for Fungal Biofilm Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This resistance often leads to persistent and recurrent infections. Domiphen bromide, a quaternary ammonium compound, has emerged as a potent potentiator of azole antifungals, demonstrating significant efficacy in disrupting fungal biofilms, particularly those formed by Candida and Aspergillus species. This document provides detailed application notes and experimental protocols for utilizing this compound in fungal biofilm disruption research, based on findings from recent studies.

Mechanism of Action

This compound acts synergistically with azole antifungals, such as miconazole and itraconazole, to enhance their efficacy against fungal biofilms. The primary mechanism involves increasing the permeability of the fungal plasma and vacuolar membranes.[1][2][3][4][5] This increased permeability leads to a higher intracellular concentration of the azole antifungal. Miconazole, in addition to inhibiting ergosterol biosynthesis, induces the accumulation of reactive oxygen species (ROS).[1][2][3] The combination of this compound and miconazole results in a significant increase in ROS production within the biofilm cells, leading to enhanced fungal cell death.[1][2][3][4][5] In essence, this compound overcomes the tolerance of biofilm cells to azole antifungals.[1][2][4][5]

Data Presentation

Table 1: Synergistic Activity of this compound with Azole Antifungals against Candida albicans Biofilms
Compound CombinationFungal StrainKey FindingFractional Inhibitory Concentration Index (FICI)Reference
Miconazole + this compoundC. albicans1,000-fold reduction in viable biofilm cells0.42[6][7][8][9][10]
Miconazole + this compoundAzole-resistant C. albicansSignificant killing of biofilm cellsNot Reported[6][7][9]
Miconazole + this compoundC. glabrataSignificant killing of biofilm cellsNot Reported[7][9]
Miconazole + this compoundC. aurisSignificant killing of biofilm cellsNot Reported[6][7][9]
Table 2: Synergistic Activity of this compound with Itraconazole against Aspergillus fumigatus Biofilms
Compound CombinationFungal StrainKey FindingReference
Itraconazole + this compoundWild-type A. fumigatusSound synergistic antimicrobial effects[11][12]
Itraconazole + this compoundItraconazole-resistant A. fumigatusSound synergistic antimicrobial effects[11][12]

Experimental Protocols

Protocol 1: Fungal Biofilm Formation

This protocol describes the formation of fungal biofilms in a 96-well plate format, a common method for high-throughput screening.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate fungal growth medium (e.g., RPMI 1640, Sabouraud Dextrose Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Incubator at 37°C

  • Phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal cell suspension in the appropriate growth medium from an overnight culture. Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Inoculation: Add 100 µL of the fungal suspension to each well of a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation. The incubation time may vary depending on the fungal species and strain.

  • Washing: After incubation, gently aspirate the medium and wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic interaction between this compound and an azole antifungal against fungal biofilms.

Materials:

  • Mature fungal biofilms in a 96-well plate (from Protocol 1)

  • This compound stock solution

  • Azole antifungal (e.g., miconazole, itraconazole) stock solution

  • Appropriate growth medium

  • Incubator at 37°C

Procedure:

  • Serial Dilutions: Prepare serial dilutions of both this compound and the azole antifungal in the growth medium in separate 96-well plates.

  • Combination Treatment: Transfer 50 µL of each dilution of this compound and 50 µL of each dilution of the azole antifungal to the corresponding wells of the plate containing the mature biofilms. This creates a matrix of different concentration combinations.

  • Controls: Include wells with medium only (negative control), this compound only, and the azole antifungal only.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Quantification: After incubation, quantify the biofilm viability using a suitable method, such as the XTT reduction assay or by determining the colony-forming units (CFU).

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additive, or antagonism). A FICI of ≤ 0.5 is generally considered synergistic.[8]

Protocol 3: Biofilm Quantification using Crystal Violet Staining

This protocol provides a method to quantify the total biofilm biomass.

Materials:

  • Biofilms in a 96-well plate

  • Methanol

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Washing: Gently wash the biofilms with PBS as described in Protocol 1.

  • Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes.[11]

  • Staining: Aspirate the methanol and add 100 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 10 minutes.[11]

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with PBS until the control wells are colorless.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizations

G cluster_workflow Experimental Workflow for Biofilm Disruption Assay cluster_quantification Quantification Methods A 1. Fungal Biofilm Formation (e.g., 96-well plate, 24-48h at 37°C) B 2. Treatment Application (this compound +/- Azole) A->B C 3. Incubation (24h at 37°C) B->C D 4. Biofilm Quantification C->D Q1 Metabolic Activity (XTT Assay) D->Q1 Measure metabolism Q2 Biomass (Crystal Violet Staining) D->Q2 Measure biomass Q3 Cell Viability (CFU Counting) D->Q3 Measure viability

Caption: Experimental workflow for assessing fungal biofilm disruption.

G cluster_pathway Proposed Mechanism of this compound and Azole Synergy cluster_cell Fungal Cell DB This compound Membrane Increased Plasma & Vacuolar Membrane Permeability DB->Membrane Azole Azole Antifungal (e.g., Miconazole) Ergosterol Inhibition of Ergosterol Biosynthesis Azole->Ergosterol Azole_In Increased Intracellular Azole Concentration Membrane->Azole_In Azole_In->Ergosterol ROS Generation of Reactive Oxygen Species (ROS) Azole_In->ROS Death Fungal Cell Death Ergosterol->Death ROS->Death

References

Troubleshooting & Optimization

Domiphen Bromide Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Domiphen Bromide under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing signs of degradation. At what pH is it most unstable?

A1: this compound is most susceptible to degradation under basic (alkaline) conditions, followed by acidic conditions. It is relatively stable in neutral pH environments.[1] If you are observing degradation, the pH of your solution is a critical factor to investigate.

Q2: What are the likely degradation products of this compound in acidic or basic solutions?

A2: While specific degradation products under hydrolytic stress have not been definitively identified in the cited literature, the primary pathway for degradation is likely hydrolysis of the ether linkage. Under basic conditions, a by-product has been observed.[2] Predicted degradation products would be phenol and N,N-dimethyl-N-(2-hydroxyethyl)-1-dodecanaminium bromide. Under oxidative stress, p-bromodomiphen has been identified as a degradation product.

Q3: I need to prepare a stable aqueous solution of this compound for my experiment. What is the optimal pH range?

A3: To ensure stability, it is recommended to prepare aqueous solutions of this compound in a neutral pH range (approximately 6.5-7.5). Avoid highly acidic or basic buffers if long-term stability is required. For short-term use, refrigerated storage (4°C) can maintain the integrity of the solution for up to 48 hours.

Q4: My analytical results for this compound are inconsistent. Could the pH of my mobile phase in HPLC be a factor?

A4: Yes, the pH of the mobile phase can affect the stability and chromatography of this compound. For reversed-phase HPLC analysis, a slightly acidic mobile phase, such as acetonitrile and a dilute perchloric acid solution, has been shown to provide robust and reproducible results. It is crucial to use a validated, stability-indicating HPLC method to ensure that you are accurately quantifying this compound and separating it from any potential degradants.

Q5: How can I perform a forced degradation study to assess the stability of my this compound formulation?

A5: Forced degradation studies, as recommended by ICH guidelines, involve exposing the drug substance to various stress conditions, including acid and base hydrolysis. A typical protocol involves dissolving this compound in solutions of 1 N HCl (acidic) and 0.5 N NaOH (basic) and monitoring the degradation over time using a stability-indicating HPLC method.[3] See the detailed experimental protocol below for more information.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Basic Hydrolysis 0.5 N NaOH-26.72%[1]
Acidic Hydrolysis 1 N HCl-18.45%[1]
Oxidative 30% H₂O₂-15.23%[1]
Thermal 80°C24 hours8.64%[1]
Photolytic --5.38%[1]
Neutral Hydrolysis Water72 hours0.15%[1]

Experimental Protocol: Forced Hydrolysis Study of this compound

This protocol outlines a typical procedure for conducting a forced hydrolysis study to evaluate the stability of this compound under acidic and basic conditions.

Objective: To induce and quantify the degradation of this compound under acidic and basic stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 N solution

  • Sodium hydroxide (NaOH), 0.5 N solution

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Perchloric acid

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., diluent used for HPLC analysis).

  • Acidic Degradation:

    • Pipette a known volume of the this compound stock solution into a volumetric flask.

    • Add an equal volume of 1 N HCl.

    • Keep the solution at room temperature or an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[4]

    • After the incubation period, neutralize the solution with an appropriate amount of NaOH.

    • Dilute the solution to a final concentration of 500 µg/mL with the HPLC diluent.

  • Basic Degradation:

    • Pipette a known volume of the this compound stock solution into a volumetric flask.

    • Add an equal volume of 0.5 N NaOH.

    • Keep the solution at room temperature or an elevated temperature (e.g., 80°C) for a specified period.

    • After the incubation period, neutralize the solution with an appropriate amount of HCl.

    • Dilute the solution to a final concentration of 500 µg/mL with the HPLC diluent.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method.

    • An example of a suitable mobile phase is a mixture of acetonitrile and perchloric acid solution (70:30, v/v).

    • Detection is typically performed at 275 nm.

  • Data Interpretation:

    • Calculate the percentage of this compound degradation by comparing the peak area of the drug in the stressed samples to that of the unstressed control.

    • Ensure that the degradation products are well-resolved from the parent drug peak.

Visualizations

Antimicrobial Mechanism of this compound

The following diagram illustrates the mechanism of action of this compound as a quaternary ammonium compound, leading to the disruption of bacterial cell membranes.

Domiphen_Bromide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space cluster_lysis Cell Lysis DB This compound (Cationic Head) membrane Negatively Charged Phospholipid Head Lipid Tail DB->membrane Electrostatic Interaction contents Cellular Contents (Ions, Metabolites) membrane->contents Membrane Disruption & Permeabilization lysis Cell Death contents->lysis Leakage of Contents

Caption: Antimicrobial action of this compound.

Experimental Workflow for pH Stability Testing

This diagram outlines the key steps in performing a pH stability study of this compound.

Stability_Workflow start Start: this compound Stock Solution stress Stress Conditions start->stress acid Acidic Hydrolysis (e.g., 1 N HCl) stress->acid pH < 7 base Basic Hydrolysis (e.g., 0.5 N NaOH) stress->base pH > 7 neutral Neutral Hydrolysis (Water) stress->neutral pH ~ 7 neutralize Neutralization & Dilution acid->neutralize base->neutralize hplc RP-HPLC Analysis neutral->hplc neutralize->hplc data Data Analysis: % Degradation Peak Purity hplc->data end End: Stability Profile data->end

Caption: Workflow for pH stability assessment.

References

How to prevent precipitation of Domiphen Bromide in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Domiphen Bromide in experimental media.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous and biological media.

Question: My this compound solution is cloudy or has formed a precipitate immediately after adding it to my cell culture medium/bacteriological broth. What is the cause?

Answer: Precipitation of this compound upon addition to complex media is often due to its chemical nature as a cationic surfactant. The positively charged head of the this compound molecule can interact with negatively charged components in the medium, leading to the formation of insoluble complexes.

Potential Causes:

  • Interaction with Serum Proteins: If your cell culture medium is supplemented with serum (e.g., Fetal Bovine Serum), the albumin and other proteins carry a net negative charge and can bind to the cationic this compound, causing co-precipitation.

  • Interaction with Anionic Components: Media often contain anionic components such as phosphates, bicarbonates, and various salts. This compound can form insoluble salts with these anions.

  • High Concentration: The final concentration of this compound in the medium may exceed its solubility limit in that specific complex environment.

  • pH of the Medium: The pH of your medium can influence the charge of other molecules, potentially increasing their interaction with this compound.

  • Temperature Shock: Adding a concentrated, cold stock solution to a warmer medium can cause a rapid decrease in solubility.[1]

Solutions:

  • Prepare a Proper Stock Solution: Dissolve this compound in a suitable solvent at a high concentration to create a stock solution. Recommended solvents are Dimethyl Sulfoxide (DMSO), Ethanol, or sterile deionized water.[2][3][4] Gentle heating and sonication can aid dissolution.[5][6]

  • Use Co-solvents: For challenging applications, consider preparing a stock solution with co-solvents that improve solubility and stability in aqueous environments. Examples include formulations with PEG300 and Tween-80.[3][5]

  • Step-wise Dilution: When adding the this compound stock solution to your final medium, add it dropwise while gently vortexing or swirling the medium. This helps to disperse the compound rapidly and avoid localized high concentrations that can lead to immediate precipitation.

  • Pre-warm the Medium: Ensure your medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Consider the Final Concentration: If possible, use the lowest effective concentration of this compound to minimize the risk of precipitation.

Question: My this compound solution was initially clear but developed a precipitate over time. What could be the reason?

Answer: Delayed precipitation can be caused by several factors related to the stability of the solution over time.

Potential Causes:

  • Temperature Fluctuations: Storing the medium containing this compound at a lower temperature (e.g., 4°C) can decrease its solubility and cause it to precipitate out of solution.[1]

  • pH Shifts: The metabolic activity of cells in culture can alter the pH of the medium. A significant change in pH can affect the solubility of this compound or its interaction with other media components.

  • Evaporation: Over time, evaporation of water from the medium can increase the concentration of all solutes, potentially exceeding the solubility limit of this compound.

  • Light Exposure: Although less common for this compound, prolonged exposure to light can sometimes degrade compounds, leading to less soluble byproducts.

Solutions:

  • Stable Storage Conditions: Store media containing this compound at a constant temperature as recommended for the specific cell line or experiment. Avoid repeated freeze-thaw cycles.[6]

  • pH Monitoring and Control: Use buffered media and monitor the pH, especially in long-term experiments.

  • Minimize Evaporation: Use appropriate culture vessels with secure caps or lids and maintain proper humidity in incubators.

  • Prepare Fresh Solutions: For critical experiments, it is best to prepare the final working solution of this compound in the medium shortly before use.

Frequently Asked Questions (FAQs)

What is the solubility of this compound in common laboratory solvents?

This compound exhibits good solubility in several common solvents. The following table summarizes its solubility at 25°C:

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Water83 - 100200.26 - 241.28[3][4][5]
DMSO83 - 100200.26 - 241.28[3][4][5]
Ethanol83200.26[4]

How should I prepare a stock solution of this compound?

A concentrated stock solution is recommended to minimize the volume of solvent added to your experimental medium.

  • For aqueous-based media: A stock solution in sterile deionized water or DMSO is a good starting point.[3][4][5]

  • For applications requiring enhanced solubility: Consider using a co-solvent system. A detailed protocol is provided in the "Experimental Protocols" section below.

Can I autoclave a medium containing this compound?

It is generally not recommended to autoclave solutions containing this compound. While it is stable under neutral and acidic conditions, high temperatures combined with potential pH shifts during autoclaving can lead to degradation. It is best to prepare a concentrated stock solution, sterilize it by filtration (using a 0.22 µm filter compatible with the solvent), and then add it aseptically to the sterile medium.

At what pH is this compound most stable?

This compound is most stable in neutral to acidic conditions. It is known to degrade under basic (alkaline) conditions. Therefore, maintaining the pH of your medium in the physiological range (typically 7.2-7.4 for cell culture) is important for its stability.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol is suitable for experiments where a small volume of an aqueous stock can be diluted into the final medium.

Materials:

  • This compound powder

  • Sterile deionized water or DMSO

  • Sterile conical tube

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile conical tube.

  • Add the required volume of sterile deionized water or DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator bath to aid dissolution.[5]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[6]

Protocol 2: Preparation of a Co-Solvent-Based Stock Solution for Enhanced Solubility

This protocol is adapted from in vivo formulation methods and is suitable for media where precipitation is a significant concern.[5][6]

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile tubes and syringes

Procedure:

  • Prepare a primary stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, combine the solvents in the following order, ensuring complete mixing after each addition:

    • 10% of the final volume from the DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with sterile saline or PBS.

  • This will result in a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[5][6]

  • This stock solution can then be further diluted into your final experimental medium.

Visualizations

Domiphen_Bromide_Precipitation_Troubleshooting start Precipitation Observed in Media check_cause Identify Potential Cause start->check_cause interaction Interaction with Media Components (Proteins, Salts) check_cause->interaction Is medium complex? (e.g., contains serum) concentration Concentration Exceeds Solubility Limit check_cause->concentration Is final concentration high? temp_ph Suboptimal Temperature or pH check_cause->temp_ph Was stock added cold or is pH unstable? solution_interaction Solution: Use Co-solvents or Purified Media interaction->solution_interaction solution_concentration Solution: Prepare Dilute Stock or Use Step-wise Dilution concentration->solution_concentration solution_temp_ph Solution: Optimize Temperature and Buffer System temp_ph->solution_temp_ph end_goal Clear, Stable Solution solution_interaction->end_goal solution_concentration->end_goal solution_temp_ph->end_goal

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Affecting_Domiphen_Bromide_Solubility db_solubility This compound Solubility & Stability ph pH (More stable in acidic/neutral) ph->db_solubility temperature Temperature (Solubility decreases at low temps) temperature->db_solubility media_components Media Components media_components->db_solubility proteins Serum Proteins (e.g., Albumin) media_components->proteins salts Anionic Salts (Phosphates, Bicarbonates) media_components->salts solvents Solvent System solvents->db_solubility water Water solvents->water dmso DMSO / Ethanol solvents->dmso cosolvents Co-solvents (PEG, Tween) solvents->cosolvents

Caption: Factors influencing this compound solubility and stability.

References

Technical Support Center: Optimizing Domiphen Bromide Concentration for Bactericidal Effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Domiphen Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the bactericidal concentration of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a quaternary ammonium compound that acts as a cationic surfactant.[1][2] Its primary bactericidal mechanism involves the disruption of the microbial cell membrane. The positively charged molecule interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[3]

Q2: Is this compound effective against all types of bacteria?

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[3] However, it is generally more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, than Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[4] Higher concentrations are often required to achieve a bactericidal effect against Gram-negative organisms.[5]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating bacterial death.[6][7] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[6]

Q4: How should I prepare and store this compound for my experiments?

This compound is soluble in water, methanol, and DMSO. For long-term storage, it is recommended to store the solid compound at -20°C.[1] Stock solutions can be prepared in an appropriate solvent and should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

Quantitative Data: MIC and MBC of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial species as reported in the literature. These values can serve as a starting point for optimizing the concentration in your specific experimental setup.

Bacterial SpeciesGram StainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusGram-positive24[8]
Staphylococcus aureusGram-positive1Not Reported[5]
Bacillus cereusGram-positive1Not Reported[5]
Escherichia coliGram-negative2-48[8]
Escherichia coliGram-negative8Not Reported[5]
Pseudomonas aeruginosaGram-negative8Not Reported[5]

Note: MIC and MBC values can vary depending on the specific strain, inoculum density, growth medium, and experimental conditions. It is crucial to determine these values for your particular bacterial strain and conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC and MBC of an antimicrobial agent.[6][9][10]

Materials:

  • This compound

  • Appropriate bacterial strain(s)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium[9]

  • Sterile 96-well microtiter plates

  • Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 3-5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL).[11]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[10]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB across the rows of a 96-well plate to achieve a range of desired concentrations. Ensure the final volume in each well is 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.[6]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[6]

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar plate.[7]

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC/MBC results - Inoculum size is not standardized.- Variation in incubation time or temperature.- Contamination of the culture.- Always standardize the inoculum to a 0.5 McFarland standard.[12]- Ensure precise control over incubation conditions.[12]- Use aseptic techniques to prevent contamination.
No inhibition of growth even at high concentrations - Bacterial strain is resistant to this compound.- Inactivation of this compound by components in the media.- this compound solution has degraded.- Test a known susceptible control strain to verify the activity of the compound.[12]- Check for potential interactions between this compound and media components. Some anionic substances can inactivate quaternary ammonium compounds.- Prepare fresh this compound solutions for each experiment.[1]
Precipitation of this compound in the media - Poor solubility of this compound at the tested concentrations.- Interaction with media components.- Use a small amount of a co-solvent like DMSO (typically ≤1%) to aid solubility.[9]- Test the solubility of this compound in the chosen media before starting the full experiment.
False positive results in high-throughput screens - Quenching of fluorescent signals by components in the test sample (e.g., serum).- Include a control to account for potential quenching effects when using fluorescence-based readouts.[13]
Difficulty in pipetting due to viscosity at high concentrations - this compound is a surfactant and can form micelles at concentrations above its critical micelle concentration (CMC).[14]- Be aware of the CMC of this compound. If working above the CMC, ensure thorough mixing and use appropriate pipetting techniques for viscous solutions.

Visualizations

Signaling Pathway of this compound's Bactericidal Action

DomiphenBromide_Mechanism DB This compound (Cationic Surfactant) Interaction Electrostatic Interaction DB->Interaction attracts Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of this compound's bactericidal action.

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate DB_Dilutions Prepare Serial Dilutions of this compound DB_Dilutions->Inoculate Incubate_MIC Incubate (37°C, 18-24h) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Plate_MBC Plate Aliquots from Clear Wells onto Agar Plates Read_MIC->Plate_MBC Incubate_MBC Incubate (37°C, 18-24h) Plate_MBC->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC of this compound.

References

Domiphen Bromide Interactions with Plasticware: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Domiphen Bromide in their experiments, with a specific focus on its interactions with common laboratory plasticware. Mitigate potential sources of error and ensure the accuracy and reproducibility of your results by understanding and addressing these interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about its interaction with plasticware?

This compound is a cationic surfactant and quaternary ammonium compound with potent antimicrobial and biological activities, including the inhibition of the hERG potassium channel.[1][2] As a surfactant, it possesses both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This amphipathic nature drives it to interact with surfaces, including the plasticware used in your experiments. This interaction can lead to several issues:

  • Adsorption: this compound can adsorb to the surface of plastics, leading to a decrease in its effective concentration in your working solution.

  • Leaching: The surfactant properties of this compound may promote the leaching of plasticizers and other additives from the plastic into your experimental solution, potentially causing confounding effects.[3][4][5]

  • Changes in Plastic Properties: Over time, interactions with surfactants can alter the physical properties of some plastics.

Q2: Which types of plastic are most likely to interact with this compound?

The two most common plastics in the laboratory, polypropylene and polystyrene, can both interact with surfactants like this compound.

  • Polystyrene: Often used for multi-well plates and other transparent containers, polystyrene has a hydrophobic surface that can readily interact with the hydrophobic tail of this compound.[6]

  • Polypropylene: Commonly used for microcentrifuge tubes and pipette tips, polypropylene is also hydrophobic and susceptible to adsorption of surfactants and other molecules.

Q3: How can I minimize the adsorption of this compound to my plasticware?

Several strategies can be employed to mitigate the loss of this compound due to adsorption:

  • Use Low-Adsorption Plasticware: Many manufacturers offer "low-bind" or "low-retention" microcentrifuge tubes and pipette tips. These are often made from polypropylene that has been treated to create a more hydrophilic surface, reducing hydrophobic interactions.

  • Pre-treatment of Plasticware: Rinsing plasticware with a blocking agent, such as a solution of bovine serum albumin (BSA), can help to saturate the non-specific binding sites on the plastic surface before the addition of your this compound solution.

  • Choice of Solvent: The solubility of this compound and its interaction with plastic can be influenced by the solvent. While soluble in water, DMSO, and methanol, the specific formulation may affect its adsorption profile.

  • Minimize Surface Area and Incubation Time: Where possible, minimize the surface area of plastic that your solution is exposed to and reduce the duration of incubation in plastic containers.

Q4: What are the potential consequences of plasticizer leaching into my this compound experiments?

Leached plastic additives can have a range of unintended effects, including:

  • Biological Activity: Some plasticizers are known to have endocrine-disrupting or other biological activities, which could interfere with your experimental outcomes.[4]

  • Analytical Interference: Leached compounds can interfere with analytical techniques, such as mass spectrometry or fluorescence-based assays.

  • Alteration of this compound Activity: The presence of leached compounds could potentially interact with this compound, altering its effective concentration or activity.

Q5: Should I use glass instead of plastic for my this compound experiments?

Glassware can be a good alternative to plastic for storing and preparing this compound solutions, as it is generally more inert and less prone to leaching of organic compounds. However, it is important to note that some molecules can still adsorb to glass surfaces. For critical applications, silanized glassware can be used to further reduce adsorption.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity of this compound. Adsorption of this compound to plastic tubes or plates, leading to a lower effective concentration.Quantify the concentration of this compound in your working solution after incubation in the plasticware. Consider using low-adsorption plasticware or pre-treating the plastic with a blocking agent. Run a control experiment in glass or silanized glassware.
Unexpected or confounding results in cell-based assays. Leaching of bioactive compounds from the plasticware into the experimental medium.Test for the presence of leached compounds in your experimental medium by running a "blank" incubation with just the medium in the plasticware and analyzing the supernatant. If leaching is suspected, switch to a different type of plastic or use glass.
Variability between wells in a multi-well plate experiment. Differential adsorption of this compound across the plate.Ensure thorough mixing of the this compound solution before and during dispensing into the wells. Consider the "edge effect" and randomize the well positions for your treatments.
Changes in the physical appearance of the plasticware (e.g., cloudiness, cracking). Long-term exposure to this compound solution causing degradation of the plastic.For long-term storage, use glass containers. If plastic must be used, check for compatibility information from the manufacturer and perform stability tests.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Polypropylene Microcentrifuge Tubes

Objective: To determine the extent of this compound adsorption to standard polypropylene microcentrifuge tubes.

Materials:

  • This compound

  • Appropriate solvent (e.g., deionized water, DMSO, methanol)

  • Standard 1.5 mL polypropylene microcentrifuge tubes

  • Low-adsorption 1.5 mL microcentrifuge tubes (for comparison)

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

  • Benchtop centrifuge

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mM).

  • Prepare a working solution of this compound at the desired experimental concentration (e.g., 10 µM) in your experimental buffer.

  • Aliquot the working solution into both standard and low-adsorption polypropylene microcentrifuge tubes.

  • As a control, aliquot the same volume of the working solution into glass vials.

  • Incubate the tubes and vials under your typical experimental conditions (e.g., room temperature for 1 hour).

  • After incubation, carefully transfer the supernatant from each tube/vial to a fresh, clean container.

  • Quantify the concentration of this compound in the supernatant from each condition using your chosen analytical method.

  • Calculate the percentage of this compound adsorbed by comparing the concentration in the plastic tubes to the concentration in the glass vials.

Protocol 2: Assessment of Leaching from Plasticware into this compound Solution

Objective: To determine if components of plasticware leach into the experimental solution in the presence of this compound.

Materials:

  • This compound

  • Experimental buffer/medium

  • The plasticware (e.g., multi-well plates, centrifuge tubes)

  • Analytical method for detecting potential leached compounds (e.g., GC-MS, LC-MS)

Methodology:

  • Prepare a solution of this compound in your experimental buffer at the highest concentration you would use.

  • Prepare a control solution of the experimental buffer without this compound.

  • Dispense the this compound solution and the control solution into the plasticware to be tested.

  • Incubate the plasticware under your typical experimental conditions for the maximum duration of your experiments.

  • After incubation, collect the solutions from the plasticware.

  • Analyze the collected solutions for the presence of unexpected compounds using a broad-spectrum analytical technique like GC-MS or LC-MS.

  • Compare the chromatograms of the this compound solution and the control solution to identify any peaks that are present only in the sample incubated with this compound, which would indicate leaching facilitated by the surfactant.

Signaling Pathway and Experimental Workflow Visualizations

This compound Inhibition of the hERG Potassium Channel

This compound is a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[1][2] Its inhibitory action involves binding to key amino acid residues within the channel's pore domain, thereby blocking the flow of potassium ions. This can lead to a prolongation of the cardiac action potential, which is a key event in drug-induced long QT syndrome.[2]

Domiphen_Bromide_hERG_Inhibition cluster_membrane Cell Membrane hERG hERG K+ Channel (Pore Domain) K_ion K+ Ion Intracellular Intracellular Space Block Channel Blockade K_ion->Block Efflux Blocked Extracellular Extracellular Space Domiphen_Bromide This compound Domiphen_Bromide->hERG Binds to S624, V625, Y652, N588, and S631 residues

Caption: Mechanism of hERG channel inhibition by this compound.

Experimental Workflow for Assessing Plasticware Interaction

The following workflow outlines the key steps to consider when investigating the potential interaction of this compound with your laboratory plasticware.

Experimental_Workflow start Start: New Experiment with this compound select_plasticware Select Plasticware (e.g., Polypropylene, Polystyrene) start->select_plasticware potential_interaction Potential for Interaction? (Adsorption or Leaching) select_plasticware->potential_interaction no_interaction Assume No Interaction (Proceed with Caution) potential_interaction->no_interaction No interaction_suspected Interaction Suspected potential_interaction->interaction_suspected Yes end End: Reliable Experimental Data no_interaction->end validation_experiments Perform Validation Experiments (Adsorption & Leaching Assays) interaction_suspected->validation_experiments quantify_interaction Quantify Interaction validation_experiments->quantify_interaction mitigation_strategy Develop Mitigation Strategy (e.g., Low-Bind Ware, Glass, Pre-treatment) quantify_interaction->mitigation_strategy implement_strategy Implement Strategy and Proceed with Experiment mitigation_strategy->implement_strategy implement_strategy->end

References

Technical Support Center: Overcoming Domiphen Bromide Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Domiphen Bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against bacteria?

A1: this compound is a quaternary ammonium compound that primarily exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane.[1] Its positively charged nitrogen atom interacts with negatively charged components of the cell membrane, such as phospholipids, leading to increased permeability and leakage of essential cellular contents.[1] This disruption of the osmotic balance ultimately results in cell death. Additionally, this compound can denature essential bacterial proteins, further contributing to its antimicrobial activity.

Q2: My bacterial strain is showing increasing resistance to this compound. What are the likely resistance mechanisms?

A2: The two most common mechanisms of resistance to this compound are the formation of biofilms and the active efflux of the compound from the bacterial cell.

  • Biofilm Formation: Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which acts as a physical barrier, preventing this compound from reaching the bacterial cells.[2][3] This is a significant factor in reduced susceptibility.

  • Efflux Pumps: Bacteria can express transmembrane proteins known as efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target at a high enough concentration to be effective.[4][5]

Q3: How can I overcome this compound resistance in my experiments?

A3: A promising strategy to combat this compound resistance is the use of combination therapy.[6] Synergistic effects have been observed when this compound is combined with other agents, such as:

  • Allicin: This compound, derived from garlic, has been shown to work synergistically with this compound to disperse biofilms of various pathogens, including S. aureus, E. coli, and C. albicans.[2][3][6][7]

  • Azole antifungals (e.g., miconazole, itraconazole): These have demonstrated synergistic activity with this compound, particularly against fungal biofilms, by increasing membrane permeability.[4][8]

  • Colistin: this compound can potentiate the activity of colistin against resistant Gram-negative bacteria, in part by increasing the intracellular accumulation of reactive oxygen species (ROS).[9]

This compound itself can also act as a synergist by inhibiting efflux pumps, thereby increasing the intracellular concentration of other antimicrobial agents.[4]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assay results for this compound.
Possible Cause Troubleshooting Step
Inoculum preparation inconsistency Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment. Inconsistent cell density will lead to variable MIC values.[10]
Improper serial dilutions Use calibrated pipettes and ensure thorough mixing at each dilution step to create an accurate concentration gradient.
Incubation conditions Maintain a consistent incubation temperature (typically 35 ± 1°C) and duration (18-24 hours) as recommended by CLSI guidelines.[10]
Media components Be aware that components in the growth media could potentially interact with this compound. Use a consistent, recommended broth medium for susceptibility testing.
Issue 2: Difficulty in quantifying biofilm formation or reduction after treatment.
Possible Cause Troubleshooting Step
Inconsistent biofilm formation Ensure a standardized bacterial suspension is used for inoculation. The growth medium should also be consistent between experiments. Some bacteria may require specific supplements to form robust biofilms.
Loss of biofilm during washing steps Wash the wells of the microtiter plate gently by submerging the plate in water rather than using a direct stream from a pipette or wash bottle.[11] This minimizes the dislodging of the biofilm.
High background in crystal violet assay Ensure all planktonic (free-floating) cells are removed by thorough but gentle washing before staining.[11] Incomplete removal will lead to artificially high absorbance readings.
Incomplete solubilization of crystal violet After staining and washing, ensure the crystal violet is fully solubilized (e.g., with 30% acetic acid) by incubating for 10-15 minutes at room temperature before reading the absorbance.[11]
Issue 3: Inconclusive results from a checkerboard assay for synergy.
Possible Cause Troubleshooting Step
Incorrect concentration ranges Determine the MIC of each compound individually before setting up the checkerboard assay. The concentration ranges in the checkerboard should bracket the individual MICs.[12]
Misinterpretation of the Fractional Inhibitory Concentration (FIC) Index The FIC index should be calculated for each well showing no growth. The ΣFIC is the sum of the FICs for each agent in a given well. Synergy is generally defined as a ΣFIC ≤ 0.5.[12][13][14]
Use of twofold dilutions Be aware that twofold dilutions can sometimes lead to instability in FIC index calculations. If results are consistently ambiguous, consider using a method with smaller dilution steps.[15]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16]

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]

Protocol 2: Crystal Violet Biofilm Assay

This method is used to quantify biofilm formation.[4][7][11]

  • Biofilm Growth: Grow bacteria in a 96-well plate in a suitable medium to allow for biofilm formation, typically for 24-48 hours at 37°C.

  • Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and add 100 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15-30 minutes.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with deionized water until the water runs clear.

  • Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[11] Incubate for 10-15 minutes.

  • Quantification: Transfer the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at approximately 550-595 nm using a microplate reader.[11][17]

Protocol 3: Propidium Iodide (PI) Staining for Cell Membrane Integrity

This protocol assesses damage to the bacterial cell membrane.[1]

  • Cell Preparation: Treat the bacterial suspension with this compound at the desired concentration and for the specified time. Include untreated controls.

  • Washing: Pellet the bacteria by centrifugation and wash with PBS or saline to remove any residual this compound.

  • Staining: Resuspend the bacterial pellet in PBS. Add propidium iodide to a final concentration of 1 µg/mL.

  • Incubation: Incubate the suspension in the dark at room temperature for 5-15 minutes.[18]

  • Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Bacteria with compromised cell membranes will fluoresce red.

Data Presentation

Table 1: Synergistic Anti-biofilm Activity of Allicin and this compound

MicroorganismAllicin (µg/mL)This compound (µg/mL)Biofilm Dispersion (%)Reference
S. aureus641>50[2][3][7]
E. coli641>50[2][3][7]
C. albicans641>50[2][3][7]

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy Testing

ΣFIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 4Indifference or Additive
> 4Antagonism
Source: Adapted from various sources.[12][14]

Visualizations

Domiphen_Bromide_Action cluster_action Mechanism of Action This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Interacts with Protein Denaturation Protein Denaturation This compound->Protein Denaturation Causes Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Leads to Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Protein Denaturation->Cell Lysis

Caption: Mechanism of action of this compound against bacteria.

Resistance_Mechanisms cluster_resistance Bacterial Resistance to this compound This compound This compound Efflux Pump Efflux Pump This compound->Efflux Pump Expels Bacterial Cell Bacterial Cell This compound->Bacterial Cell Biofilm Formation Biofilm Formation Reduced Permeability Reduced Permeability Biofilm Formation->Reduced Permeability Biofilm Formation->Bacterial Cell Protects Active Expulsion Active Expulsion Efflux Pump->Active Expulsion

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental_Workflow_Biofilm cluster_workflow Crystal Violet Biofilm Assay Workflow Inoculation Inoculation Incubation (24-48h) Incubation (24-48h) Inoculation->Incubation (24-48h) Washing (PBS) Washing (PBS) Incubation (24-48h)->Washing (PBS) Staining (Crystal Violet) Staining (Crystal Violet) Washing (PBS)->Staining (Crystal Violet) Washing (Water) Washing (Water) Staining (Crystal Violet)->Washing (Water) Solubilization (Acetic Acid) Solubilization (Acetic Acid) Washing (Water)->Solubilization (Acetic Acid) Absorbance Reading Absorbance Reading Solubilization (Acetic Acid)->Absorbance Reading

Caption: Workflow for the Crystal Violet Biofilm Assay.

References

Validation & Comparative

A Comparative Efficacy Analysis: Domiphen Bromide vs. Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial and cytotoxic profiles of two common quaternary ammonium compounds.

Domiphen Bromide and Benzalkonium Chloride are both cationic surfactants belonging to the class of quaternary ammonium compounds (QACs). They are widely utilized as active ingredients and preservatives in pharmaceutical, cosmetic, and consumer products due to their broad-spectrum antimicrobial properties. This guide provides a detailed comparison of their efficacy, safety, and mechanisms of action, supported by experimental data to inform research and development decisions.

Mechanism of Action: Disrupting Microbial Integrity

Both this compound and Benzalkonium Chloride share a primary mechanism of action rooted in their cationic nature. The positively charged nitrogen atom in their molecular structure interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[1] This electrostatic interaction leads to the insertion of the compound's hydrophobic alkyl chain into the lipid bilayer, disrupting its fluidity and integrity.[1] The subsequent increase in membrane permeability causes the leakage of essential intracellular contents like ions, metabolites, and nucleic acids, ultimately leading to cell lysis and death. Some evidence also suggests that this compound may interfere with microbial enzyme activities and metabolic pathways, further contributing to its antimicrobial effect.[1]

QAC_Mechanism_of_Action cluster_0 Microbial Cell CellMembrane Bacterial Cell Membrane (Negatively Charged) Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption 2. Insertion of Hydrophobic Tail Cytoplasm Cytoplasm (Ions, Metabolites, etc.) Leakage Cytoplasm->Leakage QAC Quaternary Ammonium Compound (this compound / Benzalkonium Chloride) (Positively Charged Cationic Head) QAC->CellMembrane 1. Electrostatic Attraction Disruption->Leakage 3. Leakage of Cytoplasmic Contents CellDeath Cell Death Leakage->CellDeath

Caption: General mechanism of action for Quaternary Ammonium Compounds.

Antimicrobial Efficacy: A Quantitative Comparison

Direct comparative studies on the antibacterial and antifungal efficacy of this compound and Benzalkonium Chloride are limited. However, available data from individual and comparative studies provide insights into their activity spectrum.

One study directly compared their virucidal activity against SARS-CoV-2. The results indicated that this compound required a lower concentration to achieve a virucidal effect compared to Benzalkonium Chloride.[2]

Compound Effective Virucidal Concentration vs. SARS-CoV-2 Reference
This compound0.02%[2]
Benzalkonium Chloride0.2%[2]

In terms of antifungal activity, one study reported the Minimum Inhibitory Concentration (MIC) of this compound against several strains of Aspergillus fumigatus.

Compound Microorganism MIC Reference
This compoundAspergillus fumigatus (wild-type and azole-resistant strains)8 µg/mL[3]

Data for Benzalkonium Chloride from various studies shows a wide range of MICs depending on the specific microbial species and strain. For instance, MICs against Listeria monocytogenes have been reported to range from 0.25 to 20.00 ppm.[4] Both compounds have demonstrated the ability to disrupt biofilms, although often at higher concentrations than required for planktonic cells.[3][5][6] this compound, in combination with other agents like itraconazole or colistin, has shown synergistic effects in eradicating biofilms and overcoming drug resistance.[3][7]

Cytotoxicity Profile: In Vitro Safety Assessment

The cytotoxic potential of these compounds is a critical consideration for their application in products that come into contact with human tissues.

A comparative study on VeroE6 cells (monkey kidney epithelial cells) demonstrated that at a concentration of 0.002%, this compound showed a less pronounced cytotoxic effect compared to Benzalkonium Chloride.[2]

Compound Cell Line Observation at 0.002% Concentration Reference
This compoundVeroE6Less pronounced cytotoxic effect[2]
Benzalkonium ChlorideVeroE6More pronounced cytotoxic effect[2]

Another study investigated the cardiotoxic potential of this compound and Benzethonium Chloride (a closely related QAC) on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). Both compounds were found to be potent inhibitors of the hERG potassium channel, a key factor in cardiac repolarization.[8] The study determined the half-maximal inhibitory concentration (IC50) based on the normalized beat rate of the cardiomyocytes.

Compound Cell Line IC50 (Normalized Beat Rate) Reference
This compoundhiPSC-Cardiomyocytes0.10 µM[8]
Benzethonium ChloridehiPSC-Cardiomyocytes0.13 µM[8]

Benzalkonium Chloride is particularly well-studied for its ocular toxicity, as it is a common preservative in eye drops.[9][10][11][12][13] Chronic exposure can lead to cytotoxic damage to corneal and conjunctival cells, causing symptoms of ocular surface disease.[9][10][13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for its determination.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or Benzalkonium Chloride) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the microbial suspension. Control wells are included: a positive control (microbe, no agent) and a negative control (medium only).

  • Incubation: The microtiter plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the agent in which no visible growth (turbidity) of the microorganism is observed.

MIC_Workflow A 1. Prepare Serial Dilutions of Compound in 96-well Plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (e.g., 37°C, 24h) C->D E 5. Visually Assess for Growth (Turbidity) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Human cells (e.g., fibroblasts, epithelial cells) are seeded into a 96-well plate and cultured until they form a sub-confluent monolayer.

  • Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compound (this compound or Benzalkonium Chloride). Control wells with untreated cells are maintained.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours).

  • MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable, metabolically active cells.

Cytotoxicity_Workflow A 1. Seed Human Cells in 96-well Plate B 2. Treat Cells with Various Compound Concentrations A->B C 3. Incubate for Defined Period B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance with Plate Reader E->F G 7. Calculate Cell Viability (%) F->G

Caption: Workflow for a typical in vitro cytotoxicity assay (MTT).

Summary and Conclusion

Both this compound and Benzalkonium Chloride are effective broad-spectrum antimicrobial agents that function by disrupting microbial cell membranes. The available direct comparative data suggests that this compound may have more potent virucidal activity against SARS-CoV-2 and potentially a slightly better cytotoxicity profile at certain concentrations compared to Benzalkonium Chloride.[2] However, a comprehensive comparison of their antibacterial and antifungal potency is hampered by the lack of head-to-head studies.

This compound is commonly used in oral health products for treating infectious oral diseases, where it has been shown to reduce pain and inflammation.[1][2][14] Benzalkonium Chloride remains the most prevalent preservative in ophthalmic solutions, though its potential for ocular surface toxicity with long-term use is a significant concern, leading to the development of preservative-free alternatives.[9][10][11] Both compounds have demonstrated cardiotoxic potential in vitro at micromolar concentrations by blocking hERG channels, a factor to consider in risk assessments for systemic applications.[8]

For drug development professionals, the choice between these two agents should be guided by the specific application, desired antimicrobial spectrum, and, critically, the potential for cytotoxicity in the target tissue. This compound's efficacy in synergistic combinations presents a promising avenue for combating resistant microbes and biofilms.[3][7][15] For applications requiring long-term exposure, such as in ophthalmic preparations, the well-documented cytotoxicity of Benzalkonium Chloride necessitates careful consideration and exploration of safer alternatives.

References

A Comparative Guide to the Cytotoxicity of Domiphen Bromide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Domiphen Bromide and Cytotoxicity Assessment

This compound is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties. It is an active ingredient in various formulations, including mouthwashes and topical creams, owing to its broad-spectrum antimicrobial activity.[1] In the context of drug development and biomedical research, understanding the cytotoxicity of a compound—its ability to cause cell death—is a critical step in assessing its therapeutic potential and safety profile. This guide provides an objective comparison of this compound's cytotoxic effects with other well-established cytotoxic agents, supported by experimental data and detailed methodologies.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects primarily through a multi-faceted mechanism targeting fundamental cellular structures.[1] As a cationic surfactant, its positively charged nitrogen atom interacts with negatively charged components of the cell membrane, such as phospholipids and proteins.[1] This interaction leads to the following key events:

  • Disruption of Cell Membrane Integrity: this compound integrates into the lipid bilayer of the cell membrane, increasing its permeability. This disruption compromises the cell's osmotic balance, leading to the leakage of essential intracellular contents like ions and nucleotides, ultimately resulting in cell lysis.[1]

  • Protein Denaturation: The compound can interact with cellular proteins, causing them to unfold and lose their functional conformation. This denaturation of critical enzymes and structural proteins leads to the collapse of vital cellular processes.[1]

  • Inhibition of the Methyl Erythritol Phosphate (MEP) Pathway: In certain organisms like the malaria parasite Plasmodium falciparum, this compound has been shown to inhibit the MEP pathway, a crucial metabolic pathway for isoprenoid synthesis that is absent in humans. This makes it a target for antimicrobial drug development.[2]

Comparative Cytotoxicity Data

While this compound is well-documented as an antimicrobial agent, extensive data detailing its half-maximal inhibitory concentration (IC50) across a wide range of human cancer cell lines is not as prevalent in publicly available literature. Its primary mechanism as a membrane-disrupting surfactant suggests it would exhibit broad, non-specific cytotoxicity.

For a comparative perspective, the following table summarizes the IC50 values for several standard-of-care cytotoxic chemotherapy agents against various human tumor cell lines. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions, such as cell seeding density and exposure time.[3][4]

DrugMechanism of ActionCell LineIC50 (µM)Exposure Time (h)
Doxorubicin Intercalates DNA, inhibits topoisomerase IIA549 (Lung)1.5048
HeLa (Cervical)1.00 - 2.948
MCF-7 (Breast)0.1 - 2.5048 - 72
PC3 (Prostate)8.0048
Cisplatin Forms DNA adducts, leading to apoptosisA549 (Lung)4.97 - 10.9124 - 48
HeLa (Cervical)Varies widely48 - 72
MCF-7 (Breast)Varies widely48 - 72
SKOV-3 (Ovarian)2 - 4024
Paclitaxel Stabilizes microtubules, causing mitotic arrestMDA-MB-231 (Breast)0.3 - 5Not Specified
SK-BR-3 (Breast)~0.0172
T-47D (Breast)~0.00572
A549 (Lung)Varies with duration24 - 120

Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11][12][13]

Experimental Protocols for Cytotoxicity Assessment

The data presented above is typically generated using a panel of standardized in vitro assays designed to measure cell viability and death. The following are detailed methodologies for key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into a purple formazan product. This product is insoluble in aqueous solutions and is dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is measured with a spectrophotometer, and the intensity is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

    • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

    • Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

    • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3][4][6]

  • Principle: LDH is a stable enzyme present in the cytosol of all cells.[6] When the cell membrane is compromised, LDH is released into the surrounding culture medium.[4][6] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a substrate into a colored or fluorescent product. The amount of color or fluorescence is proportional to the number of lysed cells.[3]

  • Protocol:

    • Cell Seeding and Treatment: Cells are seeded and treated with the test compound in a 96-well plate, similar to the MTT assay. Controls should include a vehicle control (spontaneous LDH release) and a positive control for maximum LDH release (cells treated with a lysis buffer).[3]

    • Supernatant Collection: After the incubation period, the plate is centrifuged, and an aliquot of the cell culture supernatant is carefully transferred to a new plate.[3]

    • LDH Reaction: The LDH assay reagent, containing the necessary substrates and dyes, is added to the supernatant samples.

    • Incubation: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Absorbance Reading: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for a colorimetric assay).

    • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting the background and spontaneous release values.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[7]

  • Protocol:

    • Cell Seeding and Treatment: Cells are cultured and treated with the test compound.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of four cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity assessment and the proposed mechanism of action for this compound.

G cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Cytotoxicity Measurement cluster_analysis 4. Data Acquisition & Analysis seed Seed Cells in 96-Well Plate adhere Allow Cells to Adhere (Overnight) seed->adhere treat Add Test Compound (Varying Concentrations) & Controls adhere->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate assay_choice Perform Assay incubate->assay_choice mtt MTT Assay: Add MTT, Incubate, Solubilize assay_choice->mtt ldh LDH Assay: Collect Supernatant, Add Reagent assay_choice->ldh apop Apoptosis Assay: Harvest Cells, Stain with Annexin V/PI assay_choice->apop read Read Absorbance/Fluorescence (Plate Reader/Flow Cytometer) mtt->read ldh->read apop->read analyze Calculate % Viability/Cytotoxicity read->analyze ic50 Determine IC50 Value analyze->ic50 caption Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_cell Target Cell cluster_effects Cytotoxic Effects membrane Cell Membrane (Phospholipids, Proteins) cytosol Cytosol (Proteins, Enzymes, Ions, Nucleotides) db This compound (Cationic Surfactant) disruption Membrane Disruption & Increased Permeability db->disruption Integrates into lipid bilayer denaturation Protein Denaturation db->denaturation Interacts with proteins leakage Leakage of Intracellular Contents disruption->leakage lysis Cell Lysis & Death denaturation->lysis leakage->lysis caption Proposed Cytotoxic Mechanism of this compound

Caption: Proposed Cytotoxic Mechanism of this compound

Objective Comparison and Conclusion

This compound's cytotoxic action is primarily characterized by its nature as a cationic surfactant, leading to rapid and non-specific disruption of cell membrane integrity and protein function. This mechanism contrasts with many standard chemotherapeutic agents, which often have more specific intracellular targets:

  • Doxorubicin and Cisplatin primarily target DNA, interfering with replication and transcription, processes that are highly active in proliferating cancer cells.

  • Paclitaxel targets the microtubule cytoskeleton, disrupting the process of mitosis and leading to cell cycle arrest.

The broad, membrane-disrupting activity of this compound suggests it would likely be effective against a wide range of cell types but may also exhibit significant toxicity to normal, healthy cells, limiting its therapeutic window for systemic applications in cancer. In contrast, targeted therapies are designed to exploit specific vulnerabilities in cancer cells, potentially offering a better safety profile.

References

Domiphen Bromide Demonstrates Potent In Vivo Efficacy in Diverse Animal Models of Infectious Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Domiphen Bromide (DB), a quaternary ammonium compound, has shown significant in vivo efficacy in various animal models of bacterial and fungal infections, particularly when used in combination with existing antimicrobial agents. Comprehensive analysis of recent studies reveals its potential as a powerful adjunct therapy, enhancing the effectiveness of standard treatments against resistant pathogens. This comparison guide provides an objective overview of this compound's performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Synergistic Power in Combating Resistant Infections

This compound's primary in vivo applications have been explored in synergistic combinations, where it has consistently demonstrated the ability to potentiate the antimicrobial effects of other drugs.

Fungal Infections

In a rat model of vulvovaginal candidiasis , the combination of miconazole and this compound resulted in a significantly improved therapeutic outcome compared to miconazole alone. The treatment led to a substantial reduction in the number of viable Candida albicans cells, highlighting DB's role in overcoming tolerance to conventional antifungal agents.[1][2][3][4]

A study utilizing the Galleria mellonella (greater wax moth larva) model to investigate infections caused by Aspergillus fumigatus found that this compound in combination with itraconazole led to a marked increase in the survival rate of the infected larvae.[5] This suggests that DB can effectively disrupt the defenses of this opportunistic fungal pathogen, rendering it more susceptible to azole antifungals.

Bacterial Infections

In a mouse thigh infection model with colistin-resistant Gram-negative bacteria, the co-administration of this compound and colistin resulted in a significant reduction in the bacterial load and increased survival rates.[6] This finding is particularly crucial given the rising threat of antimicrobial resistance and the urgent need for novel strategies to combat multidrug-resistant organisms. One study involving a mouse model of K. pneumoniae infection reported the antibacterial activity of a single 20 mg/kg intraperitoneal injection of this compound in combination with colistin.[7][8]

While most in vivo research has focused on combination therapies, the potent antimicrobial activity of this compound suggests its potential as a standalone agent warrants further investigation.

Comparative Efficacy Data

The following tables summarize the key quantitative data from the aforementioned in vivo studies, comparing the efficacy of this compound in combination with other antimicrobials against the respective monotherapies.

Animal Model Infectious Agent Treatment Groups Key Efficacy Endpoint Quantitative Results
RatCandida albicans (Vulvovaginal Candidiasis)Miconazole aloneReduction in viable cells (CFU)Miconazole-DB combination showed a 1,000-fold reduction in viable biofilm cells compared to single-compound treatment.[3][4]
Miconazole + this compound
Galleria mellonellaAspergillus fumigatusItraconazole aloneSurvival RateIncreased survival rate in the combination group compared to monotherapy.[5]
Itraconazole + this compound
MouseColistin-Resistant Gram-Negative Bacteria (Thigh Infection)Colistin aloneBacterial Load & Survival RateReduced bacterial loads and increased survival rates in the combination group.
Colistin + this compound
MouseK. pneumoniaColistin + this compound (20 mg/kg)Antibacterial ActivityExhibited antibacterial activity.[7][8]

Mechanism of Action: A Multi-pronged Attack

This compound's efficacy stems from its multifaceted mechanism of action as a quaternary ammonium compound. Its primary mode of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in the DB molecule interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and leakage of essential cellular contents.[9] This disruption of the cell's physical integrity is a key factor in its potent antimicrobial effect.

Furthermore, this compound can denature microbial proteins, disabling critical enzymes and structural components necessary for the pathogen's survival and replication.[9] In the context of combination therapies, it is hypothesized that this membrane-disrupting capability facilitates the entry of other antimicrobial drugs into the pathogen, thereby enhancing their efficacy.

Microbial_Cell_Disruption cluster_DB_Action This compound Action cluster_Microbial_Cell Microbial Cell cluster_Effects Antimicrobial Effects DB This compound (Quaternary Ammonium Compound) Membrane Cell Membrane (Negatively Charged) DB->Membrane Interaction Proteins Cellular Proteins DB->Proteins Interaction Permeability Increased Membrane Permeability Membrane->Permeability Denaturation Protein Denaturation Proteins->Denaturation Contents Intracellular Contents Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Microbial Cell Death Leakage->CellDeath Denaturation->CellDeath

Caption: Mechanism of this compound's antimicrobial action.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further research.

Galleria mellonella Model for Aspergillus fumigatus Infection
  • Animal Model: Galleria mellonella larvae.

  • Infection: Larvae are infected with a suspension of Aspergillus fumigatus spores.

  • Treatment Groups:

    • Control (Saline)

    • This compound alone

    • Itraconazole alone

    • This compound + Itraconazole

  • Drug Administration: Drugs are administered via injection into the larvae.

  • Efficacy Assessment: Survival of the larvae is monitored daily, and mortality rates are compared between the different treatment groups.[5]

Rat Model of Vulvovaginal Candidiasis
  • Animal Model: Ovariectomized Wistar rats.

  • Hormone Treatment: Estradiol valerate is administered subcutaneously to induce a pseudo-estrus state, making the vaginal mucosa susceptible to infection.

  • Infection: A suspension of Candida albicans is inoculated intravaginally.

  • Treatment Groups:

    • Vehicle control

    • Miconazole cream

    • This compound in a cream base

    • Miconazole + this compound cream

  • Drug Administration: The creams are administered intravaginally for a specified number of days.

  • Efficacy Assessment: Vaginal swabs are collected at various time points post-treatment to determine the fungal burden by counting colony-forming units (CFU) on selective agar plates.

Mouse Thigh Infection Model for Gram-Negative Bacteria
  • Animal Model: Neutropenic mice.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A suspension of colistin-resistant Gram-negative bacteria is injected into the thigh muscle.

  • Treatment Groups:

    • Vehicle control

    • Colistin alone

    • This compound alone

    • Colistin + this compound

  • Drug Administration: Treatments are administered, for example, via intraperitoneal injection.

  • Efficacy Assessment: At a predetermined time point post-treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The bacterial load is quantified by plating serial dilutions of the homogenate and counting the resulting CFUs. Survival rates are also monitored.[6]

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Infection_Treatment Infection and Treatment Phase cluster_Assessment Assessment Phase AnimalModel Select Animal Model (e.g., Rat, Mouse, G. mellonella) InduceCondition Induce Susceptibility (e.g., Neutropenia, Pseudo-estrus) AnimalModel->InduceCondition Infection Inoculate with Pathogen InduceCondition->Infection Treatment Administer Treatment Groups (Control, DB, Alternative, Combination) Infection->Treatment Outcome Measure Efficacy Endpoints (Survival, CFU count) Treatment->Outcome Analysis Compare Treatment Groups Outcome->Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

The available in vivo data strongly support the potential of this compound as a valuable component in the fight against challenging microbial infections. Its ability to enhance the efficacy of existing antifungal and antibacterial agents, particularly against resistant strains, opens new avenues for the development of more effective combination therapies. Further research is warranted to explore the full therapeutic potential of this compound as a monotherapy and to elucidate its interactions with host signaling pathways during infection. The detailed experimental protocols provided herein offer a foundation for future investigations in this promising area of antimicrobial drug development.

References

Domiphen Bromide: A Comparative Analysis of its Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Domiphen Bromide's Performance Against Other Quaternary Ammonium Compounds.

This compound, a quaternary ammonium compound, has long been utilized for its broad-spectrum antimicrobial properties in various pharmaceutical and over-the-counter products. This guide provides a detailed statistical analysis of its antimicrobial efficacy, offering a comparative perspective against other common quaternary ammonium compounds, namely Benzalkonium Chloride and Chlorhexidine. The data presented is intended to support researchers, scientists, and drug development professionals in their evaluation of antimicrobial agents.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its alternatives against common microbial strains.

Disclaimer: The data presented below is compiled from various studies. Direct comparison between compounds should be made with caution, as experimental conditions such as microbial strain, culture medium, and incubation time may have varied between studies.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus2[1]8[1]
Escherichia coli2-4[1]4[1]
Candida albicans4[1]8[1]

Table 2: Antimicrobial Activity of Benzalkonium Chloride

MicroorganismMIC (µg/mL)
Staphylococcus aureus2 - 16
Escherichia coli12[2]
Candida albicans3.12

Table 3: Antimicrobial Activity of Chlorhexidine

MicroorganismMIC (µg/mL)
Staphylococcus aureus0.3 - 4
Escherichia coli2.67 - 3.9
Candida albicans4

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Broth Microdilution Assay for MIC and MBC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. After incubation, the MBC is identified as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[1]

Agar Disk Diffusion Assay

The agar disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated under standardized conditions (e.g., 35-37°C for 16-18 hours).

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.

  • Preparation: Test tubes containing a liquid growth medium with varying concentrations of the antimicrobial agent (e.g., 1x, 2x, and 4x the MIC) are prepared.

  • Inoculation: The tubes are inoculated with a standardized suspension of the test microorganism.

  • Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each tube, serially diluted, and plated onto agar.

  • Colony Counting: After incubation, the number of viable colonies on each plate is counted.

  • Data Analysis: The results are plotted as the logarithm of the number of viable cells (CFU/mL) versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Signaling Pathway

This compound, like other quaternary ammonium compounds, exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane. The positively charged head of the molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

Domiphen_Bromide_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Domiphen This compound (Positively Charged) Membrane Phospholipid Bilayer Negatively Charged Surface Domiphen->Membrane:head 1. Electrostatic Interaction Contents Intracellular Components (ions, ATP, etc.) Membrane->Contents 2. Membrane Disruption Death Cell Death Contents->Death 3. Leakage of Components

Caption: Mechanism of this compound on the bacterial cell membrane.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound in broth Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 24h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Subculture Subculture from wells with no visible growth Read_MIC->Subculture Incubate_Agar Incubate agar plates Subculture->Incubate_Agar Read_MBC Read Minimum Bactericidal Concentration (MBC) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for Broth Microdilution Assay.

Agar_Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Agar Inoculate Mueller-Hinton agar plate Prepare_Inoculum->Inoculate_Agar Place_Disks Place this compound impregnated disks Inoculate_Agar->Place_Disks Incubate Incubate at 37°C for 18h Place_Disks->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones End End Measure_Zones->End Time_Kill_Assay_Workflow Start Start Prepare_Tubes Prepare broth tubes with varying concentrations of this compound Start->Prepare_Tubes Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Inoculate_Tubes Inoculate tubes Prepare_Tubes->Inoculate_Tubes Prepare_Inoculum->Inoculate_Tubes Incubate_Sample Incubate and collect samples at time intervals (0, 2, 4, 6, 24h) Inoculate_Tubes->Incubate_Sample Plate_Samples Serially dilute and plate samples Incubate_Sample->Plate_Samples Incubate_Plates Incubate plates Plate_Samples->Incubate_Plates Count_Colonies Count colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log(CFU/mL) vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

References

Reproducibility of Domiphen Bromide MIC Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies for determining the Minimum Inhibitory Concentration (MIC) of Domiphen Bromide, a quaternary ammonium compound with broad-spectrum antimicrobial properties. While specific inter-laboratory reproducibility data for this compound MIC determination is not extensively published, this document outlines the standardized protocols that are followed to ensure consistency and discusses the critical factors that influence the reproducibility of MIC assays. This guide is intended to assist researchers in designing robust experiments and interpreting the variability of MIC data.

Factors Influencing MIC Reproducibility

The determination of a precise and reproducible MIC value is crucial for the evaluation of any antimicrobial agent. However, inherent variability can arise from several experimental factors. Studies have shown that variations in protocol can lead to differences in MIC values by a factor of up to eight[1][2]. The reproducibility of antimicrobial susceptibility testing is a cornerstone of reliable research and clinical decision-making[3].

Key parameters affecting the reproducibility of this compound MIC determination include:

  • Inoculum Preparation and Density: The size of the initial bacterial or fungal inoculum is a critical variable. A lack of standardization in the inoculum preparation can lead to significant variations in the observed MIC.

  • Growth Medium: The composition of the culture medium, including pH and the presence of specific supplements, can influence the growth of the microorganism and the activity of this compound.

  • Incubation Time and Temperature: The duration and temperature of incubation directly impact microbial growth and can affect the apparent MIC.

  • Endpoint Reading: The method used to determine the absence of growth (e.g., visual inspection, optical density measurements) can introduce subjective variations.

  • Biological Variability: Inherent biological differences between strains of the same microbial species can also contribute to variations in MIC values.

Standardized Experimental Protocols for MIC Determination

To minimize variability and enhance the reproducibility of MIC determination for compounds like this compound, standardized protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely adopted. The broth microdilution method is considered the gold standard.

Broth Microdilution Protocol (Based on CLSI and EUCAST Guidelines)
  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria). This creates a range of decreasing concentrations of the compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This typically involves growing the microbe to a specific phase (e.g., logarithmic phase) and adjusting the turbidity to a 0.5 McFarland standard. The standardized suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C ± 2°C for 18-24 hours for many bacteria) in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection of the wells. A growth control (no this compound) and a sterility control (no inoculum) are included in each assay.

Comparative MIC Data for this compound

The following table summarizes published MIC values for this compound against various microorganisms. It is important to note that these values were determined in different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.

MicroorganismMIC (µg/mL)Reference
Streptococcus suisNot specified, but showed high inhibitory effect[4]
Aspergillus fumigatus (wild-type and itraconazole-resistant strains)8
Acinetobacter baumannii2
Staphylococcus aureus4
Escherichia coli8
Candida albicans4

Experimental Workflow and Influencing Factors

The following diagrams illustrate the typical workflow for MIC determination and the key factors that can influence its reproducibility.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Incubation MIC Reading MIC Reading Incubation->MIC Reading Result Result MIC Reading->Result

Figure 1. A simplified workflow for the determination of Minimum Inhibitory Concentration (MIC).

Influencing_Factors cluster_factors Key Influencing Factors MIC Reproducibility MIC Reproducibility Inoculum Density Inoculum Density Inoculum Density->MIC Reproducibility Growth Medium Growth Medium Growth Medium->MIC Reproducibility Incubation Conditions Incubation Conditions Incubation Conditions->MIC Reproducibility Endpoint Determination Endpoint Determination Endpoint Determination->MIC Reproducibility Biological Variability Biological Variability Biological Variability->MIC Reproducibility

Figure 2. Major factors affecting the reproducibility of MIC determination.

Conclusion

References

Domiphen Bromide vs. Natural Compounds: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for effective antimicrobial agents, both synthetic compounds and natural products are of significant interest to the scientific community. This guide provides a detailed comparison of the antimicrobial efficacy of Domiphen Bromide, a quaternary ammonium compound, against a selection of well-researched natural compounds. The following sections present quantitative data from experimental studies, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial effectiveness of an agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The data presented below summarizes the MIC values of this compound and various natural compounds against common bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Select Natural Compounds against Various Microorganisms (in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
This compound 1.9515.63.9
Tea Tree Oil (Terpinen-4-ol) 500 - 2000500 - 2000250 - 1000
Allicin (from Garlic) 16 - 3264 - 1288 - 16
Curcumin (from Turmeric) 125 - 250>250>250
Berberine (from various plants) 32 - 128128 - 51264 - 256

Experimental Protocols

The data presented in Table 1 was obtained using standardized antimicrobial susceptibility testing methods. A detailed description of a representative protocol is provided below.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted in a growth medium to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (this compound or natural compound) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. Positive (microorganism and broth, no antimicrobial agent) and negative (broth only) controls are also included. The microtiter plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizing Experimental and Biological Pathways

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Standardized Microbial Inoculum Preparation C Inoculation of Microtiter Plate A->C B Serial Dilution of Antimicrobial Agent B->C D Incubation (e.g., 24-48h) C->D E Visual or Spectrophotometric Reading of Growth D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Caption: A flowchart of the broth microdilution method for MIC determination.

Proposed Mechanism of Action: this compound

This compound, as a quaternary ammonium compound, primarily exerts its antimicrobial effect by disrupting the cell membrane of microorganisms. This leads to the leakage of intracellular components and ultimately cell death.

G cluster_cell Microbial Cell Membrane Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (Intracellular Components) Membrane->Cytoplasm Increased Permeability & Leakage of Components CellDeath Cell Death Cytoplasm->CellDeath leads to Domiphen This compound Domiphen->Membrane Interaction and Disruption

Caption: Mechanism of this compound disrupting the microbial cell membrane.

Generalized Mechanism of Action: Phenolic Natural Compounds

Many natural compounds, such as tea tree oil and curcumin, contain phenolic groups that contribute to their antimicrobial activity. These compounds can disrupt microbial cell membranes, inhibit enzyme activity, and interfere with nucleic acid synthesis.

G cluster_targets Microbial Targets NaturalCompound Phenolic Natural Compound Membrane Cell Membrane Disruption NaturalCompound->Membrane Enzymes Enzyme Inhibition NaturalCompound->Enzymes NucleicAcid Nucleic Acid Synthesis Interference NaturalCompound->NucleicAcid CellDeath Inhibition of Growth & Cell Death Membrane->CellDeath Enzymes->CellDeath NucleicAcid->CellDeath

Caption: Multiple antimicrobial targets of phenolic natural compounds.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Domiphen Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Domiphen Bromide, a quaternary ammonium compound, to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Ensure adequate ventilation to avoid the inhalation of dust or fumes.[1][2] In case of a spill, prevent the substance from entering drains or waterways.[1][2][3] Spilled material should be swept up or vacuumed and placed into a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2] The following steps outline the process:

  • Segregation and Storage :

    • Store waste this compound in a designated, well-ventilated area in a tightly closed, suitable container.[1][2]

    • Do not mix this compound with other incompatible chemical wastes.[4][5]

  • Licensed Disposal Company :

    • Contact and contract a licensed hazardous waste disposal company for the collection and disposal of surplus and non-recyclable this compound.[2][6]

  • Recommended Disposal Method :

    • The preferred method of disposal is incineration. This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the compound.

  • Regulatory Compliance :

    • All disposal activities must be conducted in strict accordance with federal, state, and local environmental regulations.[1][7] In the United States, laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][8] Academic laboratories may be subject to the standards outlined in 40 CFR part 262, subpart K.[9]

  • Contaminated Packaging :

    • Dispose of any contaminated packaging, such as empty containers, in the same manner as the unused product.[1][2] Do not reuse containers.[7]

Quantitative Disposal Data Summary

ParameterGuidelineSource
Disposal Method Incineration with a combustible solvent in an incinerator with an afterburner and scrubber.[2]
Spill Containment Prevent entry into drains, waterways, or soil.[1][2][3]
Container Requirements Suitable, closed, and properly labeled containers.[1][2]
Regulatory Framework Adherence to local, regional, and national waste disposal regulations (e.g., RCRA in the US).[1][7][8]

Experimental Protocols

The information regarding the proper disposal of this compound is procedural and based on safety and regulatory guidelines rather than experimental research. Therefore, no experimental protocols are cited in this context.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_end Completion start This compound Waste Generated assess Is the material surplus or non-recyclable? start->assess assess->start No (Reuse/Recycle if possible) segregate Segregate and Store in a Labeled, Closed Container assess->segregate Yes contact Contact Licensed Waste Disposal Company segregate->contact incinerate Incineration with Combustible Solvent contact->incinerate end Disposal Complete in Compliance with Regulations incinerate->end

Caption: Logical flow for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and maintaining regulatory compliance.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Domiphen Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Domiphen Bromide, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling and storage, and proper disposal procedures. Adherence to these protocols is critical to minimize risks and ensure the well-being of all laboratory personnel.

This compound is a quaternary ammonium compound that is harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be appropriate for larger quantities or when there is a risk of splashing.[3][5]To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[2][5] Protective clothing should be worn to prevent skin contact.[3][6]To prevent skin irritation from direct contact with the solid compound.[1][2][3]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]To protect against respiratory irritation that may be caused by inhaling dust particles.[1][2][3]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[5][6] Use a laboratory fume hood or other appropriate forms of local exhaust ventilation, especially when handling powders to minimize dust generation.[7]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain.[3]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[5][7]

  • Avoid the formation and inhalation of dust.[5][8]

  • Do not eat, drink, or smoke when using this product.[2][5]

  • Wash hands thoroughly after handling and before breaks.[3][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][6][7]

  • Keep the container tightly closed.[5][6][7]

  • This compound is hygroscopic; protect from moisture.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan

Unused Product and Contaminated Materials:

  • Dispose of unused product and contaminated materials as hazardous waste.[5][7][8]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Always offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Do not allow the product to enter drains.[3][5]

Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product.[7] Do not reuse the container.[6]

Quantitative Toxicity Data

Test TypeRoute of ExposureSpeciesDose/DurationReference
LD50 (Lethal dose, 50 percent kill)IntravenousRat18 mg/kg[9]
LD50 (Lethal dose, 50 percent kill)IntraperitonealRat40 mg/kg[9][10]
LD50 (Lethal dose, 50 percent kill)IntravenousMouse31 mg/kg[9]

Note: No occupational exposure limits have been established for this compound.[5][6][8]

Experimental Protocol: Handling a this compound Spill

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure the Area: Immediately evacuate unnecessary personnel from the spill area.[5]

  • Ensure Proper Ventilation: Ensure the area is well-ventilated.[5]

  • Wear Appropriate PPE: Before entering the spill area, don the appropriate personal protective equipment as outlined in the table above (eye protection, gloves, and respiratory protection).[5]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[6] For powder spills, cover with a plastic sheet or tarp to minimize spreading.[6]

  • Clean Up the Spill:

    • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[5][6]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[5]

  • Decontaminate the Area: Clean the contaminated surface thoroughly with a suitable solvent or detergent and water.

  • Dispose of Waste: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste according to local, state, and federal regulations.[7][8]

  • Report the Incident: Report the spill to the appropriate laboratory safety personnel.

Below is a diagram illustrating the workflow for handling a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Clean Clean Up Spill (Sweep/Vacuum) Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Domiphen Bromide
Reactant of Route 2
Reactant of Route 2
Domiphen Bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.